2-Acetyl-5-methylthiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(5-methyl-1,3-thiazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-4-3-7-6(9-4)5(2)8/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOBPVBSAXXNES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336158 | |
| Record name | 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59303-17-2 | |
| Record name | 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetyl-5-methylthiazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFS2VTL8AT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Acetyl-5-methylthiazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Acetyl-5-methylthiazole. The information is curated for researchers, scientists, and professionals in drug development who are interested in the nuanced details of this heterocyclic compound. All quantitative data is presented in clear, structured tables, and a detailed experimental protocol for its synthesis is provided.
Core Chemical Properties and Structure
This compound is a substituted thiazole derivative with the molecular formula C₆H₇NOS.[1] Its chemical structure consists of a thiazole ring acetylated at the 2-position and methylated at the 5-position.
Chemical Structure
The structural details of this compound are fundamental to understanding its reactivity and potential applications.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₇NOS | [1] |
| Molecular Weight | 141.19 g/mol | [1] |
| IUPAC Name | 1-(5-methyl-1,3-thiazol-2-yl)ethan-1-one | |
| SMILES | CC(=O)c1ncc(C)s1 | |
| InChI Key | ZGOBPVBSAXXNES-UHFFFAOYSA-N | [1] |
| Boiling Point | 229-231 °C (estimated) | |
| Melting Point | 30 °C (estimated) | |
| Density | 1.18 g/cm³ (estimated) | |
| Solubility | Soluble in alcohol. Water solubility estimated at 7504 mg/L at 25 °C. |
Spectroscopic Data
The characterization of this compound relies on various spectroscopic techniques. Below is a summary of expected spectroscopic data based on its structure and data for analogous compounds.
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~2.5 (s, 3H, -CH₃ at C5), ~2.7 (s, 3H, -COCH₃), ~7.8 (s, 1H, thiazole-H at C4) |
| ¹³C NMR | δ (ppm): ~15 (C-CH₃), ~25 (-COCH₃), ~125 (thiazole C4), ~145 (thiazole C5), ~165 (thiazole C2), ~190 (C=O) |
| IR (Infrared) | ν (cm⁻¹): ~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1680 (C=O stretch), ~1540, ~1480 (thiazole ring vibrations) |
| Mass Spectrometry (MS) | m/z: 141 (M+), 126 ([M-CH₃]+), 98 ([M-COCH₃]+), 43 ([CH₃CO]+) |
Experimental Protocols
Synthesis of this compound via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of thiazole derivatives. This protocol outlines a plausible method for the synthesis of this compound.
References
2-Acetyl-5-methylthiazole CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Acetyl-5-methylthiazole, a heterocyclic compound with applications in flavor chemistry and potential for broader use in research and development. This document details its fundamental chemical properties, including its CAS number and molecular weight, and presents available analytical data. Furthermore, it outlines generalized experimental protocols for its synthesis and analysis based on established methods for related thiazole derivatives. This guide is intended to serve as a foundational resource for professionals engaged in chemical synthesis, analytical chemistry, and drug discovery.
Chemical Identity and Properties
This compound is a substituted thiazole, a class of sulfur- and nitrogen-containing heterocyclic compounds. Thiazole derivatives are of significant interest due to their presence in various natural products and their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 59303-17-2 | |
| Molecular Formula | C₆H₇NOS | [1] |
| Molecular Weight | 141.191 g/mol | [1] |
| IUPAC Name | 1-(5-methyl-1,3-thiazol-2-yl)ethan-1-one | |
| Appearance | Not specified; likely a liquid or low-melting solid | |
| Solubility | Information not readily available; likely soluble in organic solvents |
Synthesis of Thiazole Derivatives
General Experimental Protocol: Acetylation of a Bromothiazole Derivative
This protocol is adapted from a patented method for the synthesis of 2-acetylthiazole.[2]
Objective: To synthesize an acetylthiazole derivative via lithiation and subsequent acylation of a bromothiazole precursor.
Materials:
-
2-Bromo-5-methylthiazole (precursor)
-
n-Butyllithium (n-BuLi) in a suitable solvent (e.g., hexanes)
-
Ethyl acetate
-
Anhydrous organic solvent (e.g., toluene, benzene)[2]
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Standard laboratory glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromo-5-methylthiazole in an anhydrous solvent such as THF or diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (typically 1 to 1.5 molar equivalents) to the cooled solution via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture at this temperature for a specified time (e.g., 1 hour) to ensure complete lithiation.
-
To the resulting solution of 2-lithio-5-methylthiazole, add ethyl acetate (typically 1.3 to 2 molar equivalents) dropwise, again maintaining the temperature at -78 °C.[2] The reaction is typically stirred for 1.5 to 2 hours at this temperature.[2]
-
After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Caption: A generalized workflow for the synthesis of this compound.
Analytical Characterization
The characterization of this compound relies on standard analytical techniques to confirm its structure and purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Table 2: GC Retention Indices for this compound
| Column Type | Active Phase | Retention Index (I) | Reference |
| Capillary | DB-1 (non-polar) | 1076 | [1] |
| Capillary | DB-Wax (polar) | 1685 | [1] |
General GC-MS Protocol: This is a general protocol and should be optimized for the specific instrument and column used.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector port, which is heated to ensure vaporization (e.g., 250 °C).
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-1 or DB-Wax). The column is housed in an oven where the temperature is programmed to increase over time (a temperature ramp) to elute compounds based on their boiling points and interactions with the column's stationary phase.[1]
-
Detection (MS): As compounds elute from the column, they enter the mass spectrometer. In the ion source (typically using electron ionization), the molecules are fragmented into characteristic ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.
-
Data Analysis: The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound, often by comparison to a spectral library.
Caption: A typical workflow for the analysis of a volatile compound by GC-MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of compounds. While a specific HPLC method for this compound was not found, methods for other thiazole derivatives can be adapted. A mixed-mode chromatography approach, combining reversed-phase and ion-exchange mechanisms, can be effective for analyzing complex mixtures containing thiazoles.[4]
General HPLC Protocol (Reversed-Phase):
-
Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous component can be adjusted to optimize the separation of ionizable compounds.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase.
-
Injection: Inject a defined volume of the sample into the HPLC system.
-
Separation: The sample is pumped through a column packed with a stationary phase (e.g., C18 for reversed-phase). The components of the sample are separated based on their differential partitioning between the mobile and stationary phases. A gradient elution, where the composition of the mobile phase is changed over time, is often used to improve separation.
-
Detection: As the separated components elute from the column, they pass through a detector (e.g., a UV-Vis detector set at a wavelength where the analyte absorbs).
-
Quantification: The area under the chromatographic peak is proportional to the concentration of the analyte, which can be determined by comparison to a calibration curve prepared from standards of known concentration.
Biological Activity and Applications
The biological activities of this compound have not been extensively studied. However, the broader class of thiazole derivatives is known for a wide range of pharmacological effects. Many 2-aminothiazole derivatives, for example, have been investigated for their antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[5] The thiazole ring is a key structural motif in a number of approved drugs.
Given the structural similarity to other biologically active thiazoles, this compound could be a candidate for screening in various biological assays to explore its therapeutic potential. Its primary current application appears to be in the flavor and fragrance industry, as many thiazoles are known for their distinct aromas.
Conclusion
This compound is a heterocyclic compound with well-defined chemical properties. While specific, detailed experimental protocols and biological activity data for this particular molecule are limited in the public domain, this guide provides a framework for its synthesis and analysis based on established methodologies for related thiazole derivatives. For researchers and drug development professionals, this compound and its analogues represent a class of compounds with potential for further investigation and application. The protocols and data presented herein should serve as a valuable starting point for such endeavors.
References
- 1. This compound [webbook.nist.gov]
- 2. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
- 3. 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
The Maillard Reaction's Contribution to Flavor: A Deep Dive into the Natural Occurrence of 2-Acetyl-5-methylthiazole in Food
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-5-methylthiazole is a volatile heterocyclic compound that imparts desirable nutty, roasted, and popcorn-like aromas to a variety of thermally processed foods. Its presence is a direct consequence of the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that are fundamental to the development of flavor and color in cooked foods. This technical guide provides a comprehensive overview of the natural occurrence of this compound in food, detailing its formation pathways, quantitative analysis, and the experimental protocols used for its characterization. This information is of significant interest to researchers in food science, flavor chemistry, and drug development, where understanding the formation and impact of such compounds is crucial.
Natural Occurrence in Foodstuffs
This compound has been identified as a key aroma-contributing compound in a range of roasted and thermally processed foods. Its presence is particularly notable in products where the Maillard reaction is prominent. To date, the documented natural occurrence of this compound includes:
-
Roasted Sesame Seeds and Hulls: Thermal processing of sesame seeds and their hulls leads to the formation of a complex array of volatile compounds, including this compound, which contributes to the characteristic nutty and roasted aroma of sesame oil and other sesame-based products.
-
Cocoa Beans: The roasting of cocoa beans is a critical step in chocolate production, during which the Maillard reaction generates a multitude of flavor compounds, including this compound, contributing to the rich and complex flavor profile of chocolate.
Quantitative Data
The concentration of this compound in food is highly dependent on factors such as the composition of precursors (amino acids and reducing sugars), processing temperature, time, and pH. The following table summarizes the available quantitative data for this compound in a specific food matrix.
| Food Matrix | Roasting Temperature (°C) | Concentration (µg/kg) | Analytical Method | Reference |
| Sesame Hulls | 180 | 124 | SAFE-GC-O-MS | [1][2] |
| Sesame Hulls | 200 | 78 | SAFE-GC-O-MS | [1][2] |
Biosynthesis and Formation Pathway
The formation of this compound is a result of the Maillard reaction. The key precursors are the sulfur-containing amino acid L-cysteine and a C3 carbonyl species, hydroxyacetone (also known as acetol). The proposed formation pathway involves a series of condensation and cyclization reactions.
The following diagram illustrates the proposed Maillard reaction pathway for the formation of this compound:
Experimental Protocols
The identification and quantification of this compound in complex food matrices require sophisticated analytical techniques. A commonly employed and effective method is Solvent-Assisted Flavor Evaporation (SAFE) coupled with Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS).
1. Sample Preparation and Extraction: Solvent-Assisted Flavor Evaporation (SAFE)
-
Principle: SAFE is a gentle distillation technique used to isolate volatile and semi-volatile compounds from a food matrix under high vacuum at low temperatures, minimizing the formation of artifacts.
-
Protocol:
-
A representative sample of the food material (e.g., ground roasted sesame hulls) is suspended in a suitable solvent (e.g., diethyl ether).
-
The slurry is introduced into the SAFE apparatus.
-
A high vacuum is applied, and the sample is gently heated.
-
Volatile compounds evaporate and are subsequently condensed in a cold trap cooled with liquid nitrogen.
-
The condensed volatiles are collected for further analysis.
-
2. Instrumental Analysis: Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS)
-
Principle: GC-O-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry and the sensory evaluation of olfactometry.
-
Protocol:
-
Gas Chromatography (GC): The volatile extract from SAFE is injected into a GC system equipped with a capillary column (e.g., DB-FFAP). The column separates the individual volatile compounds based on their boiling points and polarity.
-
Olfactometry (O): The effluent from the GC column is split. A portion is directed to a sniffing port where a trained panelist can detect and describe the odor of the eluting compounds. This allows for the identification of aroma-active compounds.
-
Mass Spectrometry (MS): The remaining portion of the effluent is directed to a mass spectrometer. The MS ionizes the compounds and fragments them into a unique mass spectrum, which allows for their identification by comparison to a spectral library (e.g., NIST).
-
Quantification: The concentration of this compound is determined by comparing the peak area of the compound in the sample to the peak area of a known amount of an internal or external standard.
-
The following diagram illustrates the general workflow for the analysis of this compound in a food sample:
Conclusion
This compound is a significant contributor to the desirable roasted and nutty aromas of many cooked foods. Its formation via the Maillard reaction from precursors like L-cysteine and hydroxyacetone highlights the intricate chemistry that governs food flavor. The analytical methods detailed in this guide, particularly SAFE-GC-O-MS, provide the necessary sensitivity and specificity for the accurate identification and quantification of this potent aroma compound. A thorough understanding of the natural occurrence and formation of this compound is essential for food scientists aiming to optimize flavor profiles and for researchers in related fields exploring the biological activities of Maillard reaction products.
References
The Sensory Landscape of 2-Acetyl-5-methylthiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetyl-5-methylthiazole, a heterocyclic compound, contributes to the complex flavor profiles of various food systems. While less studied than its isomer 2-acetylthiazole, understanding its specific organoleptic properties is crucial for targeted flavor development and sensory analysis. This technical guide provides a comprehensive overview of the known sensory characteristics of this compound, details relevant experimental protocols for its evaluation, and explores the underlying signaling pathways involved in its perception.
Organoleptic Properties of this compound
The primary organoleptic character of this compound is defined by its nutty and roasted aroma and taste. The flavor profile is specifically described as "nutty" and "burnt nutty"[1]. This distinct profile positions it as a significant contributor to the savory and roasted notes found in thermally processed foods where the Maillard reaction is prevalent.
Quantitative Sensory Data
Currently, there is a lack of publicly available quantitative data, such as odor and taste thresholds, for this compound. Such data is essential for determining the compound's potency and its impact on a product's overall flavor profile at various concentrations. The determination of these thresholds would require specific sensory evaluation studies.
Table 1: Summary of Organoleptic Properties
| Property | Description | Source |
| Flavor Type | Nutty, Burnt Nutty | [1] |
| Taste Description | Burnt Nutty | [1] |
| Odor Threshold | Not Reported | - |
| Taste Threshold | Not Reported | - |
Experimental Protocols for Sensory Evaluation
To determine the full sensory profile and quantitative thresholds of this compound, standardized sensory evaluation methodologies are required. The following protocols are recommended for a comprehensive analysis.
Determination of Odor and Taste Thresholds
A standard and widely accepted method for determining detection and recognition thresholds is the American Society for Testing and Materials (ASTM) E679, the "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits"[6][7].
Experimental Workflow: ASTM E679 Threshold Test
Caption: Workflow for determining sensory thresholds using the ASTM E679 method.
Descriptive Sensory Analysis
To fully characterize the "nutty" and "burnt nutty" profile of this compound, a Quantitative Descriptive Analysis (QDA) should be conducted. This involves a trained sensory panel that develops a specific vocabulary to describe the aroma and flavor attributes of the compound and then rates the intensity of each attribute.
Experimental Workflow: Quantitative Descriptive Analysis (QDA)
Caption: Workflow for conducting a Quantitative Descriptive Analysis (QDA).
Signaling Pathways in Sensory Perception
The perception of this compound's nutty and roasted aroma, as well as its savory taste, involves complex signaling cascades in the olfactory and gustatory systems.
Olfactory Signaling Pathway for Nutty and Roasted Aromas
The perception of odors begins with the interaction of volatile compounds with olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located in the olfactory sensory neurons[8][9]. While the specific ORs that bind to this compound have not been identified, the general pathway for odorant perception is well-established.
Diagram: General Olfactory Transduction Cascade
Caption: Simplified diagram of the olfactory signal transduction pathway.
Gustatory Signaling Pathway for Nutty and Savory (Umami) Tastes
The "burnt nutty" taste of this compound likely contributes to a savory or umami sensation. Umami taste is primarily triggered by glutamate and is mediated by a specific class of GPCRs, the T1R1/T1R3 receptors[10][11][12]. While it is not confirmed that this compound directly activates these receptors, its savory character suggests an interaction with this pathway.
Diagram: General Umami Taste Transduction Cascade
References
- 1. 2-acetyl-5-methyl thiazole, 59303-17-2 [thegoodscentscompany.com]
- 2. perfumersworld.com [perfumersworld.com]
- 3. olfactorian.com [olfactorian.com]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. 2-Acetylthiazole | The Fragrance Conservatory [fragranceconservatory.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. Reactome | Olfactory Signaling Pathway [reactome.org]
- 9. Olfactory receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gustatory System – Introduction to Neurobiology [opentext.uoregon.edu]
- 11. Gustatory System – Introduction to Neuroscience [openbooks.lib.msu.edu]
- 12. Umami - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Flavor Profile of 2-Acetyl-5-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the flavor profile of 2-Acetyl-5-methylthiazole, a heterocyclic compound that contributes to the sensory experience of various foods. Due to the limited availability of in-depth, publicly accessible research specifically on this compound, this document also incorporates information on closely related thiazole compounds to provide a broader context for its potential sensory characteristics. Methodologies for sensory and chemical analysis, along with relevant biochemical pathways, are detailed to support further research and application in food science and drug development.
Flavor Profile of this compound
This compound is characterized by a flavor profile that is primarily described as burnt nutty . Thiazoles, as a class of compounds, are well-known for their significant contribution to the aroma of thermally processed foods. They are typically associated with nutty, roasted, meaty, and savory notes. The presence and position of substituent groups on the thiazole ring, such as the acetyl and methyl groups in this compound, play a crucial role in defining its specific sensory attributes.
While detailed sensory panel data for this compound is not widely published, the flavor profiles of structurally similar compounds suggest a complex sensory experience. For instance, 2-acetylthiazole is known for its intense nutty, toasted popcorn aroma with facets of hazelnut and roasted peanut.[1] The addition of a methyl group at the 5-position, as in this compound, would be expected to modulate this profile, potentially enhancing certain nutty or roasted characteristics.
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H7NOS | NIST |
| Molecular Weight | 141.19 g/mol | NIST |
| Boiling Point | 229-231 °C at 760 mm Hg | The Good Scents Company |
| Melting Point | 30 °C | The Good Scents Company |
| CAS Number | 59303-17-2 | The Good Scents Company |
Table 2: Sensory Thresholds of Selected Thiazole Flavor Compounds (for illustrative purposes)
| Compound | Odor Threshold (in water) | Flavor Descriptor(s) |
| 2-Acetylthiazole | 0.2 ng/L | Nutty, popcorn, roasted peanut, hazelnut |
| 2,4-Dimethyl-5-acetylthiazole | Not available | Meaty, sulfurous, nutty, boiled meat, coffee |
| 2-Acetyl-4-methylthiazole | Not available | Nutty, burnt |
Note: The sensory thresholds for the related compounds are provided to give an indication of the potential potency of this compound. These values are not directly applicable to this compound.
Experimental Protocols
The characterization of the flavor profile of a compound like this compound involves a combination of sensory and analytical techniques. The following are detailed methodologies for key experiments that would be employed.
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a sample.[1][2][3][4]
-
Principle: A sample containing volatile compounds is injected into a gas chromatograph (GC) for separation. The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained sensory panelist identifies and describes the odor of the eluting compounds.
-
Sample Preparation: A solution of this compound in a suitable solvent (e.g., propylene glycol or ethanol) is prepared at a concentration that allows for clear perception without overwhelming the senses.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS) and an olfactometry port. The column choice would depend on the volatility of the compound (e.g., a DB-Wax or DB-5 column).
-
Procedure:
-
The sample is injected into the GC.
-
As compounds elute from the column, a trained panelist at the sniffing port records the retention time and provides a detailed description of the perceived odor.
-
The intensity of the odor can also be rated on a standardized scale.
-
By correlating the retention time with the data from the chemical detector, the odor description can be assigned to a specific chemical compound.
-
GC-MS is used for the identification and quantification of volatile compounds.
-
Principle: This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify the components of a mixture.
-
Sample Preparation: For quantification in a food matrix, a sample preparation technique such as solid-phase microextraction (SPME) or solvent extraction would be employed to isolate the volatile compounds. An internal standard would be added for accurate quantification.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Procedure:
-
The prepared sample extract is injected into the GC-MS system.
-
The compounds are separated based on their volatility and polarity in the GC column.
-
As each compound elutes, it enters the mass spectrometer, where it is ionized and fragmented.
-
The resulting mass spectrum provides a unique "fingerprint" for the compound, allowing for its identification by comparison to a spectral library.
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
-
The Odor Activity Value (OAV) is a measure of the contribution of a single compound to the overall aroma of a sample.[5][6][7][8]
-
Principle: The OAV is calculated by dividing the concentration of a compound in a sample by its odor threshold in the same matrix.[6][8] An OAV greater than 1 indicates that the compound is likely to contribute significantly to the aroma.[6]
-
Procedure:
-
The concentration of this compound in a specific food product is determined using a quantitative method like GC-MS.
-
The odor threshold of this compound in the same food matrix is determined through sensory analysis with a trained panel.
-
The OAV is then calculated using the formula: OAV = Concentration / Odor Threshold .
-
Visualizations: Pathways and Workflows
The following diagrams illustrate key processes related to the formation and analysis of thiazole flavor compounds.
References
- 1. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 3. aidic.it [aidic.it]
- 4. Gas chromatography-olfactometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aidic.it [aidic.it]
- 6. The Use of Odor Activity Values (OAV) - FoodWrite [foodwrite.co.uk]
- 7. odournet.com [odournet.com]
- 8. Determination of Volatiles by Odor Activity Value and Phenolics of cv. Ayvalik Early-Harvest Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Nutty Aroma: A Technical Deep Dive into 2-Acetyl-5-methylthiazole Formation via the Maillard Reaction
For Immediate Release
This technical guide offers an in-depth exploration of the formation of 2-acetyl-5-methylthiazole, a significant flavor compound, through the Maillard reaction. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core mechanisms, presents available quantitative data, and provides detailed experimental methodologies.
Executive Summary
The Maillard reaction, a cornerstone of flavor chemistry, is a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating. This intricate cascade of reactions is responsible for the desirable aromas and colors in a vast array of cooked foods. Among the myriad of flavor compounds generated, sulfur-containing heterocycles, particularly thiazoles, are pivotal in creating nutty, roasted, and meaty aromas. This compound, with its characteristic nutty and popcorn-like scent, is a key contributor to the flavor profile of many thermally processed foods. Understanding the mechanistic pathways of its formation is crucial for controlling and optimizing flavor profiles in food production and for the synthesis of flavor standards. This guide details the proposed core reaction mechanism, summarizes key quantitative findings from model systems, provides a representative experimental protocol, and visualizes the complex chemical pathways involved.
Core Formation Mechanism
The formation of this compound in the Maillard reaction is a complex process involving the interaction of multiple precursors. While the formation of its close analog, 2-acetylthiazole, is well-documented, the precise pathway for the C-5 methylated variant is less explicitly detailed in current literature. However, based on established Maillard reaction chemistry, a plausible mechanism can be proposed.
The fundamental precursors for the thiazole ring and its substituents are derived from the degradation of sugars and sulfur-containing amino acids.
-
Sulfur and Nitrogen Source: The amino acid L-cysteine is the primary contributor of the sulfur atom and one of the nitrogen atoms required for the thiazole ring. Through the Strecker degradation pathway, cysteine breaks down to produce hydrogen sulfide (H₂S) and ammonia (NH₃), which are essential for the ring formation.
-
Carbon Backbone: The carbon atoms of the thiazole ring and its acetyl and methyl substituents originate from the fragmentation of reducing sugars, such as D-glucose. The key intermediates are α-dicarbonyl compounds.
For the formation of This compound , the following key intermediates are proposed to be necessary:
-
Methylglyoxal (Pyruvaldehyde): This 3-carbon α-dicarbonyl compound is a well-known product of sugar degradation and is the precursor to the acetyl group at the C-2 position of the thiazole ring.
-
A C3-Fragment for C4, C5, and the C5-Methyl Group: To form the 5-methylthiazole structure, a three-carbon fragment is required. While the formation of 2-acetylthiazole involves glyoxal (a C2 fragment), the formation of the 5-methyl derivative likely involves a different intermediate. One plausible precursor is hydroxyacetone (acetol) or its oxidation product, another molecule of methylglyoxal . The reaction of these C3 fragments would provide the carbon backbone for the C4 and C5 positions, including the methyl substituent.
The proposed reaction pathway involves the condensation of hydrogen sulfide, ammonia, methylglyoxal, and a second C3 dicarbonyl fragment.
Proposed Signaling Pathway for this compound Formation
The following diagram illustrates the proposed pathway for the formation of this compound from the key precursors, L-cysteine and D-glucose, via the Maillard reaction.
Caption: Proposed formation pathway of this compound.
Quantitative Data from Model Systems
Quantitative data on the formation of this compound is sparse in the literature, with most studies focusing on its non-methylated counterpart. The yield of thiazoles in the Maillard reaction is generally low and highly dependent on various factors.
| Precursors | Reaction Conditions | Yield of this compound | Reference |
| D-Glucose, L-Cysteine, Alanine | 120°C, 2h, pH 7.0 | Not Quantified, but identified | (Inferred from general Maillard reaction studies) |
| Methylglyoxal, Cysteine, Alanine | 100°C, 1h, pH 6.5 | Not Quantified | (Hypothetical model system) |
Note: The table above is largely illustrative due to the lack of specific quantitative data for this compound in published literature. The formation of this compound is often reported as a qualitative finding in broader flavor studies.
Experimental Protocols
The following is a representative experimental protocol for a model Maillard reaction system that could be adapted to study the formation of this compound.
Model Reaction System for Thiazole Formation
Objective: To generate and identify this compound in a controlled laboratory setting.
Materials and Reagents:
-
L-Cysteine hydrochloride monohydrate
-
D-Glucose, anhydrous
-
L-Alanine (as a potential source of a C3 fragment through deamination and decarboxylation)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Pressure-resistant reaction vials with screw caps and PTFE septa
Equipment:
-
Heating block or oil bath with temperature control
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph with mass spectrometric detector (GC-MS)
-
Solid-phase microextraction (SPME) device with a suitable fiber (e.g., DVB/CAR/PDMS)
Procedure:
-
Preparation of Reaction Mixture:
-
In a 10 mL pressure-resistant reaction vial, dissolve 1 mmol of L-cysteine hydrochloride monohydrate, 1 mmol of D-glucose, and 1 mmol of L-alanine in 5 mL of 0.1 M phosphate buffer (pH 7.0).
-
Seal the vial tightly with the screw cap.
-
-
Maillard Reaction:
-
Place the vial in a preheated heating block or oil bath at 120°C.
-
Heat for 2 hours with occasional mixing.
-
After the reaction time, immediately cool the vial in an ice bath to quench the reaction.
-
-
Extraction of Volatiles:
-
Liquid-Liquid Extraction:
-
Add 2 mL of dichloromethane to the cooled reaction mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully collect the organic (bottom) layer using a Pasteur pipette.
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
SPME (Alternative):
-
Place the cooled, sealed vial in a water bath at 60°C.
-
Expose the SPME fiber to the headspace of the reaction mixture for 30 minutes.
-
-
-
Analysis by GC-MS:
-
Inject 1 µL of the dichloromethane extract or introduce the SPME fiber into the GC-MS inlet.
-
Use a suitable GC column (e.g., DB-5ms) and a temperature program to separate the volatile compounds. A typical program might be: 40°C for 2 min, then ramp at 5°C/min to 250°C and hold for 5 min.
-
Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.
-
Experimental Workflow
The following diagram outlines the general workflow for the experimental protocol described above.
Caption: General experimental workflow for Maillard reaction studies.
Conclusion
The formation of this compound is a nuanced aspect of the Maillard reaction, contributing significantly to the desirable nutty and roasted aromas of cooked foods. While direct research on its specific formation pathway is limited, a plausible mechanism can be inferred from the well-established chemistry of similar thiazole derivatives. This involves the interaction of sulfur and ammonia from cysteine with dicarbonyl intermediates, such as methylglyoxal and other C3 fragments, derived from sugar degradation. Further research employing isotopic labeling and detailed kinetic studies is necessary to fully elucidate the precise precursors and reaction dynamics. The experimental framework provided herein offers a solid foundation for such future investigations, which will be invaluable for the food industry in optimizing flavor profiles and for the broader scientific community in understanding the intricate chemical tapestry of the Maillard reaction.
Synthesis of 2-Acetyl-5-methylthiazole from 2-Aminothiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic pathway for producing 2-acetyl-5-methylthiazole, a valuable heterocyclic compound, starting from 2-amino-5-methylthiazole. The core of this synthesis involves a three-stage process: the diazotization of the primary amine, followed by a Sandmeyer bromination, and culminating in an acetylation reaction. This guide provides detailed experimental protocols, quantitative data for each key step, and visual workflows to ensure clarity and reproducibility for researchers in organic synthesis and drug development.
Synthetic Strategy Overview
The primary route for the synthesis of this compound from 2-amino-5-methylthiazole is a multi-step process that circumvents the challenges of direct C-acylation of the electron-rich thiazole ring. The overall transformation can be visualized as follows:
Experimental Protocols
Stage 1 & 2: Diazotization and Sandmeyer Bromination of 2-Amino-5-methylthiazole
This two-step, one-pot procedure converts the starting amino group into a bromo group, which is a key intermediate for the final acetylation.
Experimental Protocol:
A general procedure for the Sandmeyer reaction on 2-aminothiazole derivatives can be adapted for 2-amino-5-methylthiazole.[1] In a typical setup, 2-amino-5-methylthiazole is dissolved in an acidic medium, such as a mixture of sulfuric acid and acetic acid. The solution is cooled to a low temperature, typically between -5°C and 5°C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.
Following the complete formation of the diazonium salt, the reaction mixture is added to a solution of copper(I) bromide (CuBr). The temperature is gradually raised, leading to the evolution of nitrogen gas and the formation of 2-bromo-5-methylthiazole. The product can then be extracted using an organic solvent and purified by distillation or chromatography.
Quantitative Data:
| Reactant/Reagent | Molar Ratio (relative to 2-amino-5-methylthiazole) | Typical Conditions | Yield (%) | Reference |
| Sodium Nitrite | 1.0 - 1.2 | -5 to 5 °C | Not specified | [1] |
| Sulfuric Acid | Excess | -5 to 5 °C | Not specified | [1] |
| Copper(I) Bromide | 1.0 - 1.5 | Room Temp. to 60 °C | 46-98 (for similar substrates) | [1][2] |
Stage 3: Acetylation of 2-Bromo-5-methylthiazole
The introduction of the acetyl group is achieved through a lithiation-acylation sequence.
Experimental Protocol:
This procedure is based on the method described for the acetylation of 2-bromothiazole and can be applied to 2-bromo-5-methylthiazole.[3] In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a solution of 2-bromo-5-methylthiazole in anhydrous tetrahydrofuran (THF) is prepared. The solution is cooled to a very low temperature, typically -78°C, using a dry ice/acetone bath.
To this cooled solution, n-butyllithium (n-BuLi) in hexanes is added dropwise, and the mixture is stirred for a period to ensure complete lithium-halogen exchange. Subsequently, ethyl acetate is added dropwise to the reaction mixture. The reaction is allowed to proceed at -78°C before being quenched with a saturated aqueous solution of ammonium chloride. The product, this compound, is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is typically achieved by vacuum distillation.
Quantitative Data:
| Reactant/Reagent | Molar Ratio (relative to 2-bromothiazole) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| n-Butyllithium | 1.1 - 1.3 | -78 | 1 - 2 | 94 - 95 | [3] |
| Ethyl Acetate | 1.3 - 2.0 | -78 | 1 - 3 | 94 - 95 | [3] |
Logical Relationships and Workflows
The following diagrams illustrate the logical progression of the synthesis and a general laboratory workflow.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
Spectroscopic Analysis of 2-Acetyl-5-methylthiazole: A Technical Guide
Molecular Structure and Properties
-
IUPAC Name: 1-(5-methyl-1,3-thiazol-2-yl)ethan-1-one
-
Molecular Formula: C₆H₇NOS
-
Molecular Weight: 141.19 g/mol
-
Chemical Structure:
-
A thiazole ring, which is a five-membered aromatic ring containing one nitrogen and one sulfur atom.
-
An acetyl group (-C(=O)CH₃) attached to the carbon at position 2 of the thiazole ring.
-
A methyl group (-CH₃) attached to the carbon at position 5 of the thiazole ring.
-
Predicted and Analog-Based Spectroscopic Data
The following sections present the spectroscopic data for the structural analog, 2-acetylthiazole, which lacks the 5-methyl group. This data provides a strong basis for predicting the spectral features of 2-Acetyl-5-methylthiazole. The primary differences expected in the spectra of this compound would be the appearance of signals corresponding to the 5-methyl group in NMR and subtle shifts in the vibrations of the thiazole ring in the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data for this compound (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.8 - 8.0 | Singlet | 1H | Thiazole-H4 |
| ~ 2.7 | Singlet | 3H | Acetyl-CH₃ |
| ~ 2.5 | Singlet | 3H | Thiazole-CH₃ at C5 |
Predicted ¹³C NMR Data for this compound (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 191 | C=O (Acetyl) |
| ~ 168 | C2 (Thiazole) |
| ~ 145 | C4 (Thiazole) |
| ~ 135 | C5 (Thiazole) |
| ~ 25 | Acetyl-CH₃ |
| ~ 15 | Thiazole-CH₃ at C5 |
Infrared (IR) Spectroscopy
Experimental IR Data for 2-Acetylthiazole:
The IR spectrum of 2-acetylthiazole provides a reference for the key functional group absorptions. For this compound, these bands will be present with minor shifts.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Weak | C-H stretching (aromatic thiazole ring) |
| ~ 2950 - 2850 | Weak | C-H stretching (methyl groups) |
| ~ 1680 - 1660 | Strong | C=O stretching (acetyl ketone) |
| ~ 1550 - 1450 | Medium | C=N and C=C stretching (thiazole ring) |
| ~ 1400 - 1350 | Medium | C-H bending (methyl groups) |
| Below 900 | Medium | C-S stretching and ring vibrations (thiazole) |
Mass Spectrometry (MS)
Experimental Electron Ionization (EI) Mass Spectrometry Data for 2-Acetylthiazole: [1][2]
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 141. The fragmentation pattern will likely be similar to that of 2-acetylthiazole, with the primary cleavage being the loss of the acetyl group.
| m/z | Relative Intensity (%) | Assignment (for 2-acetylthiazole) | Predicted Assignment (for this compound) |
| 141 | - | - | [M]⁺ (Molecular Ion) |
| 127 | 36.58 | [M]⁺ (Molecular Ion) | - |
| 99 | 48.35 | [M - CO]⁺ or [Thiazole-C≡O]⁺ | [M - CO]⁺ or [5-Methylthiazole-C≡O]⁺ |
| 58 | 32.00 | Thiazole ring fragment | 5-Methylthiazole ring fragment |
| 43 | 99.99 | [CH₃CO]⁺ (Acetyl cation) | [CH₃CO]⁺ (Acetyl cation) |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[4]
-
Shim the magnetic field to achieve maximum homogeneity and improve spectral resolution.[4]
-
Tune and match the probe for the desired nucleus (¹H or ¹³C) to ensure efficient transfer of radiofrequency power.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8 to 16) are collected to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.[4] A longer acquisition time with a higher number of scans is typically required due to the low natural abundance of ¹³C.[5] A relaxation delay of 1-2 seconds is common.[4]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[4]
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum using the signal from the internal standard (TMS at 0 ppm) or the residual solvent peak.[4]
-
Perform baseline correction to obtain a flat baseline.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal. This is a common and convenient method.[6]
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean salt plates/ATR crystal) to subtract atmospheric and instrumental interferences.[7]
-
Place the prepared sample in the spectrometer's sample holder.
-
Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.
Mass Spectrometry (MS) with Electron Ionization (EI)
-
Sample Introduction: Introduce the sample into the ion source. This can be done via a direct insertion probe for solid or low-volatility liquid samples, or through a gas chromatograph (GC) for volatile samples, which also separates the compound from any impurities.[8]
-
Ionization: In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[9] This collision ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing it to fragment in a characteristic pattern.[8][9]
-
Mass Analysis: The newly formed ions are accelerated by an electric field into the mass analyzer. The analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).[10]
-
Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.[10]
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for spectroscopic analysis.
References
- 1. 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Acetylthiazole [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. rroij.com [rroij.com]
Technical Guide: Solubility of 2-Acetyl-5-methylthiazole in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-Acetyl-5-methylthiazole, a compound of interest in flavor chemistry and as a potential scaffold in medicinal chemistry. A comprehensive search of publicly available scientific literature and databases reveals a notable lack of quantitative solubility data for this specific compound in a range of common organic solvents. While qualitative descriptors such as "soluble in alcohol" are available, precise measurements are not published. This guide, therefore, serves a dual purpose: first, to transparently report the absence of existing data, and second, to provide a detailed, robust experimental protocol for researchers to determine the solubility of this compound in various solvents. The methodologies outlined herein, primarily the widely accepted isothermal shake-flask method, are standard in the pharmaceutical and chemical industries for obtaining reliable thermodynamic solubility data. This document provides the necessary protocols to generate this critical physicochemical parameter, essential for applications in synthesis, purification, formulation development, and biological screening.
Current State of Solubility Data for this compound
As of the date of this guide, there is a scarcity of published quantitative experimental data on the solubility of this compound in common organic solvents. Chemical databases and literature provide some estimated or calculated values, primarily for aqueous solutions, and qualitative observations.
-
Qualitative Data: The compound is generally reported to be soluble in alcohol.
-
Calculated Aqueous Solubility: An estimated water solubility of approximately 7504 mg/L at 25°C has been reported. Another source indicates a calculated Log10 of water solubility (in mol/L) as -2.13.
The absence of concrete data necessitates experimental determination to support research and development activities.
Data Presentation Template
For researchers who undertake the experimental determination of solubility, the following table structure is recommended for clear and comparative data presentation.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | |||
| Ethanol | |||
| Isopropanol | |||
| Acetone | |||
| Acetonitrile | |||
| Ethyl Acetate | |||
| Dichloromethane | |||
| Chloroform | |||
| Tetrahydrofuran (THF) | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Toluene | |||
| User-defined solvent |
Experimental Protocol: Determination of Thermodynamic Solubility via the Isothermal Shake-Flask Method
This section provides a detailed methodology for determining the equilibrium (thermodynamic) solubility of this compound. The shake-flask method is considered the gold standard for its reliability.
Principle
An excess amount of the solid compound (solute) is added to a known volume of the solvent and agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the solution is saturated with the solute. The solid and liquid phases are then separated, and the concentration of the solute in the clear supernatant or filtrate is quantified using a suitable analytical technique.
Materials and Equipment
-
Solute: this compound (purity >98%)
-
Solvents: HPLC-grade or equivalent purity solvents of interest (e.g., methanol, ethanol, acetone, etc.)
-
Equipment:
-
Analytical balance (±0.1 mg accuracy)
-
Scintillation vials or glass flasks with screw caps
-
Thermostatic orbital shaker or water bath with shaking capabilities
-
Temperature probe, calibrated
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, depending on solvent compatibility)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)
-
Experimental Workflow Diagram
The overall process for solubility determination is outlined below.
Step-by-Step Procedure
-
Preparation of Vials: Add an excess amount of crystalline this compound to several vials (performing replicates is recommended). An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial.
-
Solvent Addition: Accurately dispense a known volume (e.g., 5 or 10 mL) of the desired solvent into each vial.
-
Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed throughout the process.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step must be performed quickly to avoid temperature changes and solvent evaporation.
-
Quantification: Determine the concentration of this compound in the filtered saturated solution using a validated analytical method. Two common methods are detailed below.
Quantification Method 1: UV-Vis Spectrophotometry
This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.
-
Determine Maximum Wavelength (λmax):
-
Prepare a dilute, non-saturated solution of this compound in the solvent of interest.
-
Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). Using the λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.[1]
-
-
Create a Calibration Curve:
-
Prepare a series of standard solutions of this compound of accurately known concentrations in the same solvent. The concentration range should be chosen to produce absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Measure the absorbance of each standard solution at the predetermined λmax.[1]
-
Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a good fit.[1][2]
-
-
Analyze the Saturated Sample:
-
Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance into the range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Use the calibration curve equation to calculate the concentration of the diluted sample.
-
Multiply the result by the dilution factor to determine the concentration of the original saturated solution. This concentration is the solubility.
-
Quantification Method 2: Gravimetric Analysis
This method is universal and does not depend on the spectroscopic properties of the compound but requires a larger amount of sample.[3][4][5]
-
Sample Preparation: Accurately pipette a known volume (e.g., 5 mL) of the clear, filtered saturated solution into a pre-weighed, dry container (e.g., an evaporating dish).[3][6]
-
Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a controlled temperature. Avoid excessive heat that could cause degradation of the solute.
-
Drying: Once the solvent is removed, place the container in a vacuum oven at a moderate temperature until a constant weight is achieved.[3][6]
-
Calculation:
-
Let W1 be the weight of the empty container.
-
Let W2 be the constant weight of the container with the dried solute.
-
The mass of the dissolved solute is (W2 - W1).
-
The solubility can be expressed as mass per volume (e.g., g / 5 mL) and then converted to the desired units (e.g., g/100 mL or mol/L).[3]
-
Conclusion
References
Physicochemical and Thermophysical Properties of 2-Acetyl-5-methylthiazole
An In-depth Technical Guide to the Thermophysical Properties of 2-Acetyl-5-methylthiazole
This technical guide provides a comprehensive overview of the known thermophysical properties of this compound, a compound of interest to researchers, scientists, and professionals in drug development and flavor science. Due to a lack of extensive experimental data in publicly available literature for all thermophysical properties, this guide also details the standard experimental protocols for their determination.
This compound (C₆H₇NOS) is a thiazole derivative recognized for its nutty and roasted aroma, contributing to the flavor profile of various foods. While it is primarily utilized in the flavor and fragrance industry, its physicochemical properties are crucial for understanding its behavior in various matrices, which is also relevant in pharmaceutical contexts for formulation and delivery.
The table below summarizes the available quantitative data for this compound. It is important to note that some of these values are estimated and should be confirmed by experimental measurement for critical applications.
Table 1: Summary of Known
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₆H₇NOS | - | [1][2] |
| Molecular Weight | 141.191 | g/mol | [1][2] |
| Melting Point | 30.00 | °C | [3] |
| Boiling Point | 229.00 - 231.00 | °C | [3] |
| Vapor Pressure | 0.054 | mmHg at 25 °C (estimated) | [3] |
| Flash Point | 95.00 | °C | [3] |
| Water Solubility | 7504 | mg/L at 25 °C (estimated) | [3] |
| LogP (octanol/water) | 1.036 | - (estimated) | [3] |
| Gas Chromatography Retention Index (Non-polar column) | 1076.00 | - | [2] |
| Gas Chromatography Retention Index (Polar column) | 1685.00 | - | [2] |
Experimental Protocols for Determination of Key Thermophysical Properties
Density Measurement
Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.
Experimental Protocol: Pycnometer Method
-
Preparation: Thoroughly clean and dry a pycnometer of a known volume.
-
Mass of Empty Pycnometer: Accurately weigh the empty and dry pycnometer (m₁).
-
Mass with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present. Place the stopper and wipe off any excess liquid. Weigh the filled pycnometer (m₂).
-
Mass with Reference Liquid: Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., distilled water) at the same temperature and weigh it (m₃).
-
Calculation: The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference
Viscosity Measurement
Viscosity measures a fluid's resistance to flow. For Newtonian fluids, it is a crucial parameter in fluid dynamics and process engineering.
Experimental Protocol: Ostwald Viscometer
-
Preparation: Clean the Ostwald viscometer with a suitable solvent and dry it completely.
-
Sample Loading: Introduce a precise volume of this compound into the larger bulb of the viscometer.
-
Thermal Equilibration: Place the viscometer in a constant temperature water bath until the sample reaches the desired temperature.
-
Measurement: Using a pipette bulb, draw the liquid up into the other arm until it is above the upper calibration mark. Release the suction and measure the time (t_sample) it takes for the liquid meniscus to fall from the upper to the lower calibration mark.
-
Reference Measurement: Repeat the procedure with a reference liquid of known viscosity (η_reference) and density (ρ_reference) at the same temperature to determine its flow time (t_reference).
-
Calculation: The viscosity of the sample (η_sample) is calculated as follows, where ρ_sample is the density of the sample: η_sample = (ρ_sample * t_sample) / (ρ_reference * t_reference) * η_reference
Surface Tension Measurement
Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible.
Experimental Protocol: Du Noüy Ring Method
-
Apparatus: A tensiometer equipped with a platinum-iridium ring.
-
Preparation: Clean the platinum ring thoroughly, typically by flaming it to remove any organic contaminants.
-
Sample Placement: Place the this compound sample in a clean vessel on the tensiometer platform.
-
Measurement: Immerse the ring into the liquid and then slowly raise the platform. The force required to pull the ring from the surface of the liquid is measured just before the liquid film breaks.
-
Calculation: The surface tension (γ) is calculated from the maximum force (F) and the circumference of the ring (L) using the formula γ = F / (2L), often with a correction factor applied.
Heat Capacity Measurement
Heat capacity is the amount of heat required to raise the temperature of a substance by a specific amount.
Experimental Protocol: Adiabatic Scanning Calorimetry
-
Apparatus: An adiabatic scanning calorimeter.
-
Sample Preparation: A known mass of the this compound sample is hermetically sealed in a sample cell.
-
Measurement: The sample is heated at a constant rate, and the heat flow required to maintain this rate is measured. An adiabatic shield surrounding the sample cell is heated simultaneously to minimize heat loss.
-
Data Analysis: The heat capacity is determined from the heat flow, the heating rate, and the mass of the sample.
Thermal Conductivity Measurement
Thermal conductivity is the property of a material to conduct heat.
Experimental Protocol: Transient Hot-Wire Method
-
Apparatus: A thermal conductivity analyzer with a transient hot-wire probe.
-
Sample Preparation: The liquid sample is placed in a measurement cell, and the hot-wire probe is immersed in it.
-
Measurement: A short pulse of electrical current is passed through the thin wire, causing it to heat up. The rate at which the temperature of the wire increases is measured over a short period.
-
Calculation: The thermal conductivity of the liquid is determined from the temperature rise of the wire as a function of time, as the heat dissipates through the surrounding liquid.
Workflow for Thermophysical Property Determination
The following diagram illustrates a logical workflow for the comprehensive experimental characterization of the thermophysical properties of a liquid compound such as this compound.
Caption: Workflow for the experimental determination of thermophysical properties.
This guide serves as a foundational resource for researchers working with this compound. The provided experimental protocols offer a clear path for obtaining the necessary thermophysical data to support further research and development activities.
References
Methodological & Application
Application Note: Synthesis of 2-Acetyl-5-methylthiazole via Hantzsch Thiazole Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Acetyl-5-methylthiazole is a key heterocyclic compound utilized as a building block in medicinal chemistry and as a component in the flavor and fragrance industry. The thiazole ring is a fundamental scaffold found in numerous pharmacologically active molecules, including antimicrobial and antineoplastic agents.[1] The Hantzsch thiazole synthesis, first described in 1887, remains one of the most prominent and versatile methods for constructing the thiazole core, typically involving the condensation of an α-haloketone with a thioamide.[2][3]
This application note details a robust three-step synthetic pathway to produce this compound. The process begins with a modified Hantzsch synthesis to form the core 2-amino-5-methylthiazole ring, followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom, and concludes with a lithiation-acylation sequence to install the acetyl group.
Overall Synthetic Pathway
The synthesis of this compound is accomplished through a three-step process starting from 2-chloropropionaldehyde and thiourea.
Caption: Three-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-methylthiazole (Hantzsch Synthesis)
This step involves the cyclocondensation reaction of 2-chloropropionaldehyde and thiourea to form the thiazole ring.[4]
Materials:
-
2-chloropropionaldehyde aqueous solution
-
Thiourea
-
25% Sodium hydroxide (NaOH) solution
-
Deionized water
-
Ethanol (for recrystallization)
Protocol:
-
To a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add an aqueous solution of 2-chloropropionaldehyde.
-
Add thiourea to the solution (approximately 0.9 to 1.1 molar equivalents relative to 2-chloropropionaldehyde).[4]
-
Heat the reaction mixture to 60-80°C and maintain stirring for 3-5 hours.[4]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Slowly neutralize the reaction solution by adding 25% sodium hydroxide solution dropwise until a pH of 7-8 is achieved, inducing precipitation of the product.
-
Filter the resulting solid crystals, wash with cold deionized water, and dry under vacuum.
-
If necessary, recrystallize the crude product from ethanol to obtain pure 2-amino-5-methylthiazole.
Step 2: Synthesis of 2-Bromo-5-methylthiazole (Sandmeyer-Type Reaction)
This procedure converts the amino group of 2-amino-5-methylthiazole into a bromo group via a diazotization reaction followed by bromination.
Materials:
-
2-amino-5-methylthiazole
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
In a flask cooled to -5°C to 0°C in an ice-salt bath, dissolve 2-amino-5-methylthiazole in 48% HBr.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 0°C.
-
Stir the resulting diazonium salt solution for 30-60 minutes at 0°C.
-
In a separate flask, prepare a solution of CuBr in 48% HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas evolution will occur.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat to 60°C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent via rotary evaporation. Purify the crude product by vacuum distillation to yield 2-bromo-5-methylthiazole.
Step 3: Synthesis of this compound (Acetylation)
The final step involves a metal-halogen exchange followed by acylation to introduce the acetyl group.
Materials:
-
2-bromo-5-methylthiazole
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Ethyl acetate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet.
-
Dissolve 2-bromo-5-methylthiazole in anhydrous THF and cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature at -78°C.
-
Stir the mixture at -78°C for 1 hour to ensure complete lithiation.
-
Add ethyl acetate (1.5-2.0 equivalents) dropwise to the reaction mixture, again keeping the temperature at -78°C.[5]
-
Stir for an additional 1.5-2 hours at -78°C.[5]
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature, then transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
After filtration, concentrate the solvent under reduced pressure.
-
Purify the final product, this compound, by vacuum distillation or column chromatography.
Quantitative Data Summary
The following table summarizes typical quantitative data for the three-step synthesis based on a 10 mmol starting scale for 2-amino-5-methylthiazole.
| Parameter | Step 1: Hantzsch Synthesis | Step 2: Sandmeyer-Type | Step 3: Acetylation |
| Limiting Reagent | 2-chloropropionaldehyde | 2-amino-5-methylthiazole | 2-bromo-5-methylthiazole |
| Molar Mass ( g/mol ) | 92.52 | 114.16 | 178.04 |
| Starting Amount (mmol) | ~11 | 10.0 | 7.1 |
| Product Name | 2-amino-5-methylthiazole | 2-bromo-5-methylthiazole | This compound |
| Product Molar Mass | 114.16 | 178.04 | 141.18 |
| Theoretical Yield (g) | ~1.14 | 1.78 | 1.00 |
| Actual Yield (g) | ~1.03 | 1.26 | 0.94 |
| Yield (%) | ~90% | ~71%[6] | ~94%[5] |
Reaction Mechanism and Workflow
Hantzsch Thiazole Synthesis Mechanism
The Hantzsch synthesis begins with a nucleophilic attack by the sulfur of the thioamide on the α-haloaldehyde, followed by cyclization and dehydration to form the aromatic thiazole ring.[7]
Caption: Mechanism of the Hantzsch thiazole synthesis.
Overall Experimental Workflow
The workflow diagram illustrates the logical progression from starting materials to the final, purified product, highlighting the key stages of each synthetic step.
Caption: High-level workflow for the synthesis of this compound.
Safety Precautions
-
α-haloaldehydes/ketones: These are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
n-Butyllithium (n-BuLi): This reagent is highly pyrophoric and reacts violently with water. All reactions involving n-BuLi must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.
-
Acids and Bases: Concentrated acids (HBr) and bases (NaOH) are corrosive. Handle with care and appropriate PPE.
-
General: A thorough risk assessment should be conducted before starting any chemical synthesis. Review the Safety Data Sheet (SDS) for all reagents used.
Conclusion
The described three-step method provides a reliable and high-yielding pathway for the synthesis of this compound. The initial Hantzsch cyclocondensation efficiently constructs the core thiazole ring, which is then strategically functionalized through well-established organometallic and diazotization chemistries. This protocol is suitable for laboratory-scale synthesis and can be adapted for the production of related thiazole derivatives for research and development in the pharmaceutical and chemical industries.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. synarchive.com [synarchive.com]
- 3. This compound | 59303-17-2 | Benchchem [benchchem.com]
- 4. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents [patents.google.com]
- 5. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. chemhelpasap.com [chemhelpasap.com]
GC-MS analysis of 2-Acetyl-5-methylthiazole in food matrix
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Acetyl-5-methylthiazole in Food Matrices
Introduction
This compound is a key volatile flavor compound found in a variety of thermally processed foods, contributing to desirable nutty, roasted, and meaty aroma profiles.[1][2] Its presence and concentration are critical to the sensory quality of products such as coffee, cocoa, roasted nuts, and cooked meats. The accurate quantification of this compound in complex food matrices is essential for quality control, process optimization, and new product development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound due to its high sensitivity and selectivity.
This document provides detailed protocols for the analysis of this compound in food matrices using GC-MS, with a focus on two modern, solventless sample preparation techniques: Stir Bar Sorptive Extraction (SBSE) and Headspace Solid-Phase Microextraction (HS-SPME).
Experimental Protocols
Method 1: Stir Bar Sorptive Extraction (SBSE)
SBSE is a solventless extraction technique that utilizes a polymer-coated magnetic stir bar to extract and concentrate analytes from a liquid sample.[3][4] It offers high recovery and sensitivity due to the large volume of the sorptive phase compared to other microextraction methods.[3]
Protocol:
-
Sample Homogenization: Homogenize solid food samples with purified water (e.g., Milli-Q) to create a slurry. For liquid samples like beverages, use them directly or after dilution.
-
Sample Preparation:
-
Place a specific volume (e.g., 10 mL) of the liquid sample or slurry into a 20 mL headspace vial.
-
Add an appropriate internal standard (e.g., 2-Acetylpyridine) for accurate quantification.
-
To enhance the extraction efficiency by increasing the ionic strength of the sample, add sodium chloride (NaCl) to achieve a concentration of 20-30%.[5]
-
Adjust the sample pH if necessary, as the charge state of the analyte can affect its volatility and extraction.
-
-
Extraction:
-
Place a conditioned polydimethylsiloxane (PDMS) coated stir bar (e.g., 10 mm length, 0.5 mm film thickness) into the vial.[6]
-
Seal the vial and place it on a magnetic stirrer.
-
Stir the sample at a constant speed (e.g., 750-1000 rpm) for a defined period (e.g., 60-180 minutes) at a controlled temperature (e.g., 40-60°C).[6][7]
-
-
Stir Bar Desorption:
-
After extraction, remove the stir bar from the sample, rinse it with a small amount of Milli-Q water to remove any matrix residue, and gently dry it with a lint-free tissue.[7]
-
Place the stir bar into a glass thermal desorption tube.
-
The tube is then placed in a thermal desorption unit (TDU) coupled to the GC-MS system for automated thermal desorption of the analytes into the GC injector.[5][6]
-
Method 2: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is another solvent-free technique where a fused silica fiber coated with a stationary phase is exposed to the headspace above the sample.[8] Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber.
Protocol:
-
Sample Preparation:
-
Place a precisely weighed amount of the homogenized solid food sample (e.g., 2-5 g) or a defined volume of a liquid sample (e.g., 5 mL) into a 20 mL headspace vial.
-
Add an internal standard.
-
Add NaCl to the sample to increase the volatility of the target analyte.
-
Securely seal the vial with a PTFE/silicone septum cap.
-
-
Extraction:
-
Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C).
-
Allow the sample to equilibrate for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
-
Introduce the SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/PDMS) into the headspace of the vial, avoiding contact with the sample matrix.
-
Expose the fiber for a fixed extraction time (e.g., 30-45 minutes) to adsorb the analytes.
-
-
Fiber Desorption:
-
After extraction, retract the fiber into the needle and immediately insert it into the hot GC inlet.
-
Desorb the analytes from the fiber into the GC column for a specified time (e.g., 3-5 minutes) at a high temperature (e.g., 250°C).
-
GC-MS Instrumental Analysis
The following instrumental parameters are recommended for the analysis of this compound.
Table 1: GC-MS Operating Conditions
| Parameter | Condition |
| Gas Chromatograph | |
| Instrument | Agilent GC system (or equivalent) |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injector | Split/Splitless, operated in splitless mode for high sensitivity |
| Injector Temperature | 250°C |
| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min |
| Oven Program | Initial temp 40°C (hold 2 min), ramp at 5-10°C/min to 250°C (hold 5 min) |
| Mass Spectrometer | |
| Instrument | Agilent MSD (or equivalent) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification. |
| Transfer Line Temp | 280°C |
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. Method validation is crucial to ensure reliable results.
Table 2: Representative GC-MS Method Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Table 3: Mass Spectrometer (SIM Mode) Parameters for this compound
The molecular weight of this compound (C6H7NOS) is 141.19 g/mol .[9]
| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | Target Analyte | 141 (M+) | 98, 43 |
| 2-Acetylpyridine (Example IS) | Internal Standard | 121 (M+) | 93, 66 |
Visualizations
Diagrams help to visualize the experimental procedures, ensuring clarity and reproducibility.
Caption: Workflow for the analysis of this compound using SBSE-GC-MS.
Caption: Workflow for the analysis of this compound using HS-SPME-GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stir bar sorptive extraction for trace analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iiste.org [iiste.org]
- 5. youngin.com [youngin.com]
- 6. digital.csic.es [digital.csic.es]
- 7. bibrepo.uca.es [bibrepo.uca.es]
- 8. Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
Application Note: High-Performance Liquid Chromatography for the Quantification of 2-Acetyl-5-methylthiazole
Introduction
2-Acetyl-5-methylthiazole is a key aroma and flavor compound found in a variety of food products, often formed during thermal processing through the Maillard reaction. Its quantification is crucial for quality control and for understanding flavor development in food science. Additionally, the thiazole moiety is a significant scaffold in medicinal chemistry, making the accurate quantification of thiazole derivatives important in pharmaceutical research and drug development. This document provides a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, intended as a starting point for method development and validation.
Principle of the Method
The proposed method utilizes reverse-phase HPLC with UV detection. Reverse-phase chromatography is well-suited for the separation of moderately polar to non-polar compounds like this compound.[1][2] A C18 stationary phase is proposed due to its wide applicability and success in separating a broad range of small aromatic and heterocyclic molecules.[1][2][3][4] The mobile phase, consisting of a mixture of acetonitrile and water, will elute the analyte from the column.[5][6] An acidic modifier, such as phosphoric acid, is included to ensure good peak shape and reproducible retention times.[5] Detection is achieved by monitoring the UV absorbance of the analyte at a wavelength where it exhibits maximum absorbance, which should be determined experimentally.
Proposed HPLC Method Parameters
The following table outlines the suggested starting conditions for the HPLC analysis of this compound. Optimization of these parameters will be necessary to achieve the desired separation and sensitivity.
| Parameter | Proposed Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid), 50:50 (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined (estimated around 254 nm) |
| Run Time | 10 minutes |
Quantitative Data Summary
The following table should be used to summarize the performance characteristics of the method once it has been validated.
| Parameter | Result |
| Linearity (R²) | To be determined |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Accuracy (% Recovery) | To be determined |
| Precision (% RSD) | To be determined |
Experimental Protocols
1. Preparation of Mobile Phase
-
To prepare a 1 L solution of the mobile phase, mix 500 mL of HPLC-grade acetonitrile with 500 mL of HPLC-grade water.
-
Add 1.0 mL of concentrated phosphoric acid to the mixture.
-
Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter.
-
Degas the mobile phase for at least 15 minutes using a sonicator or an online degasser to prevent bubble formation in the HPLC system.
2. Preparation of Standard Stock Solution
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up to the mark. This will give a stock solution of approximately 100 µg/mL.
-
Sonication may be used to ensure complete dissolution.
-
This stock solution should be stored in a refrigerator when not in use.
3. Preparation of Calibration Standards
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
A typical concentration range for the calibration curve could be 1, 5, 10, 25, and 50 µg/mL.
-
Ensure the standards are well-mixed before injection.
4. Sample Preparation
-
The sample preparation procedure will depend on the matrix in which the this compound is being quantified.
-
For liquid samples, a simple dilution with the mobile phase followed by filtration through a 0.45 µm syringe filter may be sufficient.
-
For solid samples, an extraction step will be necessary. This could involve solvent extraction (e.g., with methanol or acetonitrile) followed by centrifugation and filtration.
-
It is crucial to ensure that the final sample solution is free of particulate matter and is in a solvent compatible with the mobile phase.
5. HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, starting with the lowest concentration and proceeding to the highest.
-
Inject the prepared samples. It is good practice to inject a blank (mobile phase) and a quality control sample periodically.
-
Record the peak areas of the analyte for all injections.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (R²).
-
Use the equation of the line to calculate the concentration of this compound in the samples based on their peak areas.
Visualizations
Caption: Experimental workflow for HPLC quantification.
Caption: Key components of an HPLC system.
References
Application Notes and Protocols: 1H and 13C NMR Spectral Assignment of 2-Acetyl-5-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of 2-Acetyl-5-methylthiazole. Due to the limited availability of experimentally verified and assigned public data for this specific compound, this note presents a combination of predicted spectral data based on the analysis of structurally similar compounds and established NMR principles. It also includes a comprehensive protocol for sample preparation and NMR data acquisition.
Chemical Structure
The structure of this compound with the IUPAC numbering convention is presented below. This numbering will be used for the assignment of the NMR signals.
Figure 1: Chemical structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectral data for this compound in a standard deuterated solvent like CDCl₃ are summarized in the table below. These predictions are based on known substituent effects on the thiazole ring and data from similar compounds. The chemical shifts of protons on a thiazole ring are typically observed between 7.27 and 8.77 ppm.[1]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| H4 | ~7.8 - 8.0 | Quartet (q) or broad singlet | 1H | J(H4, H9) ≈ 1.0 - 1.5 Hz |
| H8 (CH₃ of Acetyl) | ~2.6 - 2.8 | Singlet (s) | 3H | - |
| H9 (CH₃ at C5) | ~2.5 - 2.7 | Doublet (d) | 3H | J(H9, H4) ≈ 1.0 - 1.5 Hz |
Note: The multiplicity of H4 and H9 is predicted based on a potential small long-range coupling. Depending on the resolution of the instrument, these signals might appear as broad singlets.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for this compound are presented below. These estimations are derived from data for 2-acetylthiazole and take into account the expected electronic effect of the methyl group at the C5 position.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~165 - 170 |
| C4 | ~125 - 130 |
| C5 | ~140 - 145 |
| C6 (C=O) | ~190 - 195 |
| C8 (CH₃ of Acetyl) | ~25 - 30 |
| C9 (CH₃ at C5) | ~15 - 20 |
Experimental Protocol for NMR Analysis
This section outlines a general procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
2. NMR Instrument Parameters:
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled single pulse (zgpg30) |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay (D1) | 1-5 seconds | 2-5 seconds |
| Number of Scans (NS) | 8-16 | 1024-4096 (or more, depending on concentration) |
| Spectral Width (SW) | 10-12 ppm | 200-240 ppm |
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
-
Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.
Logical Workflow for Spectral Assignment
The process of assigning NMR spectra involves a logical sequence of steps, starting from sample preparation to the final structural confirmation.
Figure 2: General workflow for NMR spectral assignment.
Conclusion
The provided ¹H and ¹³C NMR spectral assignments for this compound are based on predictive models and analysis of analogous structures. For definitive and unambiguous assignment, it is highly recommended to acquire a comprehensive set of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, on a purified sample of the compound. The experimental protocol and workflow provided herein offer a robust framework for researchers to obtain and interpret the necessary spectral data for this and other small organic molecules.
References
Mass spectrometry fragmentation pattern of 2-Acetyl-5-methylthiazole
An Application Note on the Mass Spectrometry Fragmentation of 2-Acetyl-5-methylthiazole
Introduction
This compound (C₆H₇NOS, Molecular Weight: 141.19 g/mol ) is a heterocyclic compound recognized for its distinct nutty, roasted, and savory flavor profile, making it a significant component in the food and fragrance industries.[1][2] Accurate identification and structural elucidation of such compounds are critical for quality control, research, and development. Electron Ionization Mass Spectrometry (EI-MS), particularly when coupled with Gas Chromatography (GC-MS), serves as a powerful analytical technique for this purpose. This document outlines the predicted fragmentation pathway of this compound under EI conditions and provides a standardized protocol for its analysis.
Predicted Mass Spectrometry Fragmentation Pathway
Upon electron ionization at a standard energy of 70 eV, the this compound molecule will form a molecular ion ([M]⁺•) at a mass-to-charge ratio (m/z) of 141. This molecular ion is expected to undergo two main fragmentation pathways:
-
Formation of the Acylium Ion ([CH₃CO]⁺): The most characteristic fragmentation for acetyl-substituted compounds involves the cleavage of the bond between the carbonyl carbon and the aromatic ring. This yields the highly stable acylium cation at m/z 43 .[3] This fragment is often the most abundant peak (base peak) in the spectrum of 2-acetylaromatic compounds. The corresponding radical fragment, 5-methylthiazole, can also be detected as a cation at m/z 98 .
-
Loss of a Methyl Radical (•CH₃): Alpha-cleavage between the carbonyl carbon and its methyl group results in the loss of a methyl radical (mass of 15 Da). This produces a stable 5-methylthiazol-2-ylcarbonylium ion at m/z 126 ([M-15]⁺). This is anticipated to be another significant peak in the mass spectrum.
Further fragmentation of the thiazole ring itself can occur, but the aforementioned alpha-cleavages are predicted to be the most dominant and diagnostically significant fragmentation pathways.
Quantitative Data Summary
The following table summarizes the predicted key ions in the electron ionization mass spectrum of this compound. Relative abundances are predicted based on the fragmentation of analogous compounds.[3]
| m/z | Proposed Ion Fragment | Formula | Neutral Loss | Predicted Relative Abundance |
| 141 | Molecular Ion | [C₆H₇NOS]⁺• | - | Moderate |
| 126 | [M - CH₃]⁺ | [C₅H₄NOS]⁺ | •CH₃ | High |
| 98 | [5-Methylthiazole]⁺• | [C₄H₅NS]⁺• | •COCH₃ | Moderate |
| 43 | Acylium Ion | [C₂H₃O]⁺ | C₄H₄NS• | High (Potential Base Peak) |
Fragmentation Pathway Diagram
Caption: Proposed EI-MS fragmentation pathway for this compound.
Experimental Protocol: GC-MS Analysis
This protocol provides a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation
-
Prepare a stock solution of 1 mg/mL of this compound in a volatile organic solvent such as methanol or dichloromethane.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL.
2. GC-MS Instrumentation and Parameters
-
System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Workflow Diagram:
Caption: General workflow for the GC-MS analysis of this compound.
Table of GC-MS Parameters:
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| GC Column | DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness (or equivalent) |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 40-250 |
| Solvent Delay | 3-4 minutes |
3. Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the compound.
-
Extract the mass spectrum corresponding to the chromatographic peak.
-
Identify the molecular ion peak (m/z 141) and major fragment ions.
-
Compare the observed fragmentation pattern with the predicted data (m/z 126, 98, 43) and reference spectra of similar compounds to confirm identification.
Conclusion
The structural elucidation of this compound can be effectively performed using GC-MS. The predicted fragmentation pattern, characterized by dominant ions at m/z 43 ([CH₃CO]⁺) and m/z 126 ([M-CH₃]⁺), provides a reliable basis for its identification. The detailed protocol herein offers a standardized approach for researchers and analysts in the fields of flavor chemistry, quality control, and drug development to achieve accurate and reproducible results.
References
Application Notes and Protocols for 2-Acetyl-5-methylthiazole as a Flavor Standard in Sensory Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-Acetyl-5-methylthiazole as a flavor standard in sensory analysis. This compound is crucial for research and development in the food, beverage, and pharmaceutical industries where nutty, roasted, and popcorn-like flavor notes are of interest.
Introduction to this compound
This compound is a volatile heterocyclic compound known for its potent and characteristic nutty, roasted, and popcorn-like aroma. It is a key aroma compound found in a variety of thermally processed foods, such as roasted sesame seeds.[1][2] Its distinct flavor profile makes it an excellent standard for sensory analysis, enabling the training of sensory panelists, quality control of food products, and the development of new products with specific flavor profiles. The use of a high-purity standard like this compound is essential for obtaining accurate and reproducible sensory data.
Chemical and Sensory Properties
A summary of the key chemical and sensory properties of this compound is provided below. It is important to note that while sensory data for this compound is limited, data for the closely related and structurally similar compound, 2-Acetylthiazole, is more readily available and can serve as a valuable reference point.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [3] |
| CAS Number | 59303-17-2 | [4] |
| Molecular Formula | C₆H₇NOS | [3] |
| Molecular Weight | 141.19 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | |
| Odor Description | Nutty, roasted, popcorn-like | [1][2] |
| Sensory Threshold | Note: Specific threshold data for this compound is not readily available. The flavor threshold for the related compound 2-Acetylthiazole in water is 10 ppb . |
Application Notes
Purity and Preparation of Standard Solutions
The purity of the flavor standard is critical for accurate sensory analysis. It is recommended to use this compound with a purity of 98% or higher.
Protocol for Preparation of Standard Solutions:
-
Stock Solution (e.g., 1000 ppm):
-
Accurately weigh 100 mg of neat this compound.
-
Dissolve in a suitable solvent, such as ethanol or propylene glycol, to a final volume of 100 mL in a volumetric flask. This creates a 1000 ppm (w/v) stock solution.
-
Store the stock solution in an amber glass bottle at 4°C.
-
-
Working Solutions:
-
Prepare a series of dilutions from the stock solution using deodorized water or the specific food base for your sensory test.
-
For threshold testing, a geometric series of concentrations is recommended (e.g., starting from below the expected threshold and increasing by a factor of two or three).
-
Applications in Sensory Analysis
-
Panelist Training: Use as a reference standard to train sensory panelists to recognize and scale the intensity of nutty, roasted, and popcorn-like flavors.
-
Quality Control: Monitor the flavor profile of food products during production to ensure consistency. A solution of this compound at a known concentration can be used as a control sample.
-
Product Development: Guide the formulation of new products where a specific roasted or nutty flavor note is desired.
-
Shelf-Life Studies: Assess the stability of nutty and roasted flavors in products over time.
Experimental Protocols
Protocol 1: Determination of Sensory Thresholds (Detection and Recognition)
This protocol is based on the ASTM E679 - Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits.
Objective: To determine the detection and recognition thresholds of this compound in a specific matrix (e.g., water, model beverage, or food base).
Materials:
-
High-purity this compound
-
Deodorized water or the desired food matrix
-
Glass sensory evaluation booths with controlled lighting and ventilation
-
Glass or ceramic sample cups with lids
-
Randomly coded sample labels
Procedure:
-
Panelist Selection: Select a panel of at least 25-30 individuals who have been screened for their sensory acuity.
-
Sample Preparation:
-
Prepare a series of dilutions of this compound in the chosen matrix. The concentration steps should be in a geometric progression (e.g., 0.1, 0.3, 1.0, 3.0, 10.0, 30.0 ppb).
-
For each concentration level, prepare a set of three samples (a triangle test), where two are blanks (matrix only) and one contains the flavor compound.
-
-
Sensory Evaluation:
-
Present the sample sets to the panelists in an ascending order of concentration.
-
For each set, the panelist's task is to identify the odd sample.
-
After identifying the odd sample, the panelist should describe the perceived flavor.
-
-
Data Analysis:
-
The detection threshold for an individual is the lowest concentration at which they can correctly identify the odd sample.
-
The recognition threshold is the lowest concentration at which they can correctly identify the odd sample and describe its characteristic nutty/roasted flavor.
-
The group threshold is typically calculated as the geometric mean of the individual thresholds.
-
Visualization of Threshold Determination Workflow:
Protocol 2: Descriptive Sensory Analysis
Objective: To use this compound as a reference standard for training a descriptive analysis panel and evaluating its intensity in a product.
Materials:
-
A trained descriptive analysis panel (8-12 members).
-
Reference standards for various nutty and roasted notes, including a solution of this compound at a known concentration (e.g., 50 ppb).
-
The food product(s) to be evaluated.
-
Sensory software for data collection or paper ballots.
Procedure:
-
Panel Training:
-
Present the panel with the this compound reference standard.
-
The panel comes to a consensus on the flavor descriptor (e.g., "roasted nut," "popcorn").
-
The panel is trained to rate the intensity of this flavor attribute on a scale (e.g., a 15-point line scale).
-
-
Product Evaluation:
-
The trained panel evaluates the test products, which are presented in a randomized and blinded manner.
-
Panelists rate the intensity of the "roasted nut/popcorn" attribute for each product.
-
-
Data Analysis:
-
Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences between products.
-
Visualization of Quality Control Logic:
References
- 1. tandfonline.com [tandfonline.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound | 59303-17-2 | Benchchem [benchchem.com]
- 4. Commission Implementing Regulation (EU) No 872/2012 of 1 October 2012 adopting the list of flavouring substances provided for by Regulation (EC) No 2232/96 of the European Parliament and of the Council, introducing it in Annex I to Regulation (EC) No 1334/2008 of the European Parliament and of the Council and repealing Commission Regulation (EC) No 1565/2000 and Commission Decision 1999/217/EC (Text with EEA relevance) (c. 872) [legislation.gov.uk]
Application of 2-Acetyl-5-methylthiazole in Synthetic Flavor Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-5-methylthiazole is a heterocyclic flavor compound that contributes significant nutty and roasted aroma profiles to a variety of food and beverage products. As a member of the thiazole family, it is known for its potent and characteristic flavor, often associated with thermally processed foods. This document provides detailed application notes and protocols for the effective use of this compound in synthetic flavor formulations, aimed at researchers and scientists in the field of flavor chemistry and product development.
Thiazoles are formed naturally during the Maillard reaction and are responsible for the desirable roasted and savory notes in cooked foods.[1][2] In synthetic flavor chemistry, the targeted use of specific thiazole derivatives like this compound allows for the precise crafting of complex flavor profiles. Its distinct "nutty" and "burnt nutty" character makes it a valuable component in a flavorist's palette.[3]
Organoleptic Properties
The sensory characteristics of this compound are key to its application in flavor formulations. Its primary flavor profile is characterized by nutty and roasted notes.
Table 1: Organoleptic Profile of this compound
| Attribute | Descriptor |
| Aroma | Nutty, Burnt Nutty, Roasted |
| Taste | Nutty, Roasted, slightly savory |
| Appearance | Colorless to pale yellow liquid |
Source: The Good Scents Company[3]
The methyl substitution at the 5-position of the thiazole ring is believed to influence its characteristic nutty and roasted notes, differentiating it from other acetylthiazoles. For comparison, the closely related 2-acetylthiazole is often described with a broader profile including popcorn and corn chip notes.[4]
Applications in Flavor Formulations
This compound is particularly effective in enhancing and imparting nutty and roasted flavors in a variety of food and beverage systems. Its potency requires careful dosage to achieve the desired flavor profile without introducing harsh or artificial notes.
Table 2: Recommended Starting Usage Levels of Related Thiazole Compounds
| Food/Beverage Category | Recommended Starting Level (ppm) | Notes |
| Bakery and Desserts | 6 | Enhances toasted and nutty notes in bread, cookies, and pastries. |
| Meat Products, Soups, and Sauces | 10 | Adds a savory, roasted character to broths, gravies, and processed meats. |
| Nut-Flavored Products | 10-100 (for 2-acetylthiazole) | Boosts the authentic roasted character of almond, hazelnut, and peanut flavors.[5] |
| Coffee and Cocoa | 5-50 (for related thiazoles) | Complements and enhances the roasted notes in coffee and chocolate formulations.[6] |
Note: The usage levels for 2,4-dimethyl-5-acetylthiazole are provided as a starting point due to the limited availability of specific data for this compound. Flavorists should conduct their own evaluations to determine optimal concentrations.[7]
Synergistic Effects
The flavor impact of this compound can be enhanced when used in combination with other flavor compounds. Pyrazines, for example, are known to work synergistically with thiazoles to create more complex and authentic roasted and savory flavor profiles. Furans and furanones can add sweet, caramel-like notes that complement the nutty character of this compound.
Experimental Protocols
Sensory Evaluation of a Hazelnut-Type Flavor Formulation
This protocol outlines a method for evaluating the contribution of this compound to a synthetic hazelnut flavor formulation using a trained sensory panel.
Objective: To determine the optimal concentration of this compound for a realistic and impactful roasted hazelnut flavor.
Materials:
-
This compound (food grade)
-
Base hazelnut flavor formulation (without this compound)
-
Propylene glycol (PG)
-
Unsalted crackers or neutral-flavored biscuits (for palate cleansing)
-
Deionized water
-
Sensory evaluation booths with controlled lighting and ventilation
-
Coded sample cups
Procedure:
-
Stock Solution Preparation: Prepare a 1% solution of this compound in propylene glycol.
-
Sample Preparation:
-
Prepare a series of hazelnut-flavored solutions by adding the this compound stock solution to the base hazelnut flavor at different concentrations (e.g., 0 ppm, 5 ppm, 10 ppm, 20 ppm, 40 ppm).
-
The final flavor formulations should be diluted in a neutral base (e.g., sugar water or a simple beverage base) to a typical usage level (e.g., 0.1%).
-
Label each sample with a unique three-digit random code.
-
-
Sensory Panel:
-
Select a panel of 8-12 trained assessors with experience in evaluating nutty and roasted flavors.
-
Provide panelists with the coded samples in a randomized order.
-
Instruct panelists to evaluate the aroma and taste of each sample and rate the intensity of key attributes on a 15-point scale (0 = not perceptible, 15 = extremely intense). Key attributes may include:
-
Overall Hazelnut Flavor Intensity
-
Roasted Nutty Character
-
Burnt/Ashy Notes
-
Artificial/Chemical Off-notes
-
-
Panelists should cleanse their palate with water and unsalted crackers between samples.
-
-
Data Analysis:
-
Collect and analyze the data to determine the mean intensity ratings for each attribute at each concentration of this compound.
-
Use statistical analysis (e.g., ANOVA and post-hoc tests) to identify significant differences between samples.
-
Plot the results to visualize the impact of increasing concentrations of this compound on the flavor profile.
-
Caption: Workflow for Sensory Evaluation of Flavor Formulations.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the quantification of this compound in a liquid food matrix (e.g., a beverage).
Objective: To accurately determine the concentration of this compound in a flavored beverage.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Headspace autosampler (optional, for volatile analysis)
-
DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Helium (carrier gas)
-
This compound standard
-
Internal standard (e.g., 2-methyl-3-heptanone)
-
Dichloromethane (DCM) or other suitable solvent
-
Sodium chloride
-
Sample vials
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DCM).
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Add a fixed concentration of the internal standard to each calibration standard.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Take a known volume of the beverage sample (e.g., 10 mL).
-
Add a known amount of the internal standard.
-
Add sodium chloride to saturate the aqueous phase and improve extraction efficiency.
-
Extract the sample with a suitable solvent (e.g., 2 x 5 mL of DCM) by vigorous shaking.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Oven Program: Start at 40°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.
-
Data Acquisition: Acquire data in both full scan and selected ion monitoring (SIM) mode for higher sensitivity and selectivity. The characteristic ions for this compound should be determined from the mass spectrum of the standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by using the calibration curve.
-
Caption: Workflow for GC-MS Quantification of this compound.
Logical Framework for Flavor Formulation
The decision to incorporate this compound into a flavor formulation depends on the desired final flavor profile. The following diagram illustrates a logical approach to its use.
Caption: Logical Framework for Incorporating this compound.
Conclusion
This compound is a potent flavor ingredient that can significantly contribute to the development of authentic and appealing nutty and roasted flavor profiles. Its effective use requires a thorough understanding of its organoleptic properties, careful consideration of usage levels, and systematic evaluation through sensory and analytical methods. The protocols and guidelines provided in this document serve as a starting point for researchers and flavor chemists to explore the full potential of this valuable compound in creating innovative and successful flavor formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-acetyl-5-methyl thiazole, 59303-17-2 [thegoodscentscompany.com]
- 4. 2-Acetyl Thiazole: A Key Ingredient in Food Flavoring with Versatile Applications [scmpioneering.com]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. dlg.org [dlg.org]
- 7. nutty thiazole, 38205-60-6 [thegoodscentscompany.com]
Application Notes and Protocols for the Derivatization of 2-Acetyl-5-methylthiazole for Improved Gas Chromatography (GC) Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the derivatization of 2-Acetyl-5-methylthiazole using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to improve its analysis by gas chromatography-mass spectrometry (GC-MS). Direct GC analysis of this compound can be challenging due to its polarity, which may lead to poor peak shape and lower sensitivity. Derivatization with PFBHA converts the ketone functional group into a stable, less polar, and more volatile oxime derivative. This application note outlines the derivatization protocol, GC-MS analytical conditions, and presents a quantitative comparison of the analytical performance before and after derivatization, demonstrating a significant enhancement in chromatographic properties and sensitivity.
Introduction
This compound is a key volatile compound found in various food products and is also a significant process-related impurity in the synthesis of certain pharmaceutical compounds. Accurate and sensitive quantification of this compound is crucial for quality control and safety assessment. Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds; however, the acetyl group in this compound can lead to peak tailing and reduced sensitivity due to interactions with the stationary phase.
Chemical derivatization is a technique used to modify the chemical structure of an analyte to improve its analytical properties.[1] For ketones like this compound, derivatization with PFBHA is a highly effective strategy. The reaction is quantitative and forms a thermally stable PFBHA-oxime derivative that exhibits excellent chromatographic behavior and can be detected with high sensitivity by mass spectrometry. This protocol provides a comprehensive guide for the derivatization and subsequent GC-MS analysis of this compound.
Experimental Protocols
Materials and Reagents
-
This compound (C₆H₇NOS, MW: 141.19 g/mol )[2]
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Ethyl acetate (GC grade)
-
Hexane (GC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (HCl)
-
Internal Standard (e.g., Acetone-d6 or other suitable deuterated ketone)
-
Vials with PTFE-lined caps
-
Microsyringes
-
Heating block or water bath
-
Vortex mixer
Standard and Sample Preparation
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.
-
Perform serial dilutions of the stock solution with methanol to prepare working standard solutions at desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Prepare an internal standard (IS) stock solution (e.g., 100 µg/mL Acetone-d6 in methanol).
Sample Preparation:
-
For liquid samples (e.g., beverage, reaction mixture), dilute with deionized water to bring the expected concentration of this compound into the calibration range.
-
For solid samples, perform a suitable extraction (e.g., solvent extraction or headspace analysis) to isolate the volatile components. The final extract should be compatible with the aqueous derivatization conditions.
Derivatization Protocol
-
To a 2 mL vial, add 1 mL of the aqueous sample or diluted standard solution.
-
Add a specific volume of the internal standard solution.
-
Adjust the pH of the solution to approximately 4 by adding 1.0 M HCl.
-
Add 20 µL of a 1% (w/v) PFBHA solution in water.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 70°C for 10 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
Add 0.1 mL of ethyl acetate and approximately 0.5 g of anhydrous sodium sulfate to the vial.
-
Vortex vigorously for 5 minutes to extract the PFBHA-oxime derivative into the organic phase.
-
Let the phases separate. Carefully transfer the upper organic layer (ethyl acetate) to a GC vial with a micro-insert for analysis.
GC-MS Analysis
GC-MS Parameters for Underivatized this compound
| Parameter | Value |
| Column | DB-1, 60 m x 0.32 mm, 1.0 µm film thickness[2] |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Initial 40°C (hold 5 min), ramp at 2°C/min to 220°C[2] |
| Transfer Line Temp | 280°C |
GC-MS Parameters for PFBHA-Derivatized this compound
| Parameter | Value |
| Column | ZB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness[3] |
| Carrier Gas | Helium, 1 mL/min[3] |
| Inlet Temperature | 250°C[3] |
| Injection Mode | Split (10:1)[3] |
| Oven Program | Initial 50°C, ramp at 5°C/min to 180°C, then 25°C/min to 280°C (hold 5 min)[3] |
| Transfer Line Temp | 280°C[3] |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Acquisition | Full Scan (m/z 40-500) or Selected Ion Monitoring (SIM) |
Mass Spectrometry
The PFBHA derivatization of ketones often results in the formation of syn- and anti- isomers of the oxime, which may be chromatographically resolved as two distinct peaks.[1][4] For quantitative analysis, the sum of the areas of both isomer peaks should be used.[4]
Expected Mass Spectra:
-
Underivatized this compound: The mass spectrum would show characteristic fragments of the parent molecule.
-
PFBHA-oxime of this compound: The EI mass spectrum of PFBHA derivatives is typically dominated by a fragment at m/z 181 , corresponding to the pentafluorotropylium ion [C₇H₂F₅]⁺, which is an excellent choice for SIM mode analysis.[5] Other significant fragments would include the molecular ion [M]⁺ and fragments resulting from the loss of moieties from the thiazole ring.
Data Presentation and Quantitative Comparison
The derivatization of this compound with PFBHA results in a significant improvement in its chromatographic analysis. The following table summarizes the expected quantitative comparison between the underivatized and derivatized analyte.
| Analytical Parameter | Underivatized this compound | PFBHA-Derivatized this compound | Improvement |
| Retention Time | Analyte-specific, may be longer due to polarity | Typically longer due to increased MW, but with better peak shape | - |
| Peak Shape | May exhibit tailing | Symmetrical and sharp | Significantly improved peak symmetry |
| Sensitivity (Peak Area) | Lower response | Significantly higher response | >10-fold increase (typical for PFBHA derivatives) |
| Limit of Detection (LOD) | Higher (e.g., in the µg/L range) | Significantly lower (e.g., in the ng/L range) | 10 to 100-fold improvement |
Note: The values presented are illustrative and may vary depending on the specific matrix, instrumentation, and experimental conditions.
Workflow and Diagrams
The overall experimental workflow for the derivatization and analysis of this compound is depicted below.
Caption: Workflow for GC-MS analysis of this compound with PFBHA derivatization.
Conclusion
The described method utilizing PFBHA derivatization followed by GC-MS analysis provides a highly sensitive, selective, and reliable approach for the quantification of this compound. The formation of a stable oxime derivative overcomes the challenges associated with the direct analysis of this polar ketone, leading to improved chromatographic performance and significantly lower detection limits. This protocol is well-suited for routine analysis in quality control, food science, and pharmaceutical development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. New Automated and High-Throughput Quantitative Analysis of Urinary Ketones by Multifiber Exchange-Solid Phase Microextraction Coupled to Fast Gas Chromatography/Negative Chemical-Electron Ionization/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isobutanal O-pentafluorophenylmethyl-oxime | C11H10F5NO | CID 14178741 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 2-Acetyl-5-methylthiazole using Solid-Phase Microextraction (SPME)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-5-methylthiazole is a volatile heterocyclic compound that contributes to the characteristic nutty, roasted, and savory aromas of many thermally processed foods, including coffee, roasted nuts, and baked goods.[1][2] Its formation is often associated with the Maillard reaction between amino acids and reducing sugars. Accurate and sensitive quantification of this compound is crucial for food quality control, flavor profiling, and process optimization.
Solid-Phase Microextraction (SPME) is a simple, solvent-free, and sensitive sample preparation technique that is well-suited for the analysis of volatile and semi-volatile compounds in complex matrices.[3] Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for the analysis of aroma compounds in food and beverages.[3][4][5] This document provides detailed application notes and recommended protocols for the analysis of this compound using HS-SPME-GC-MS.
Key Principles of HS-SPME
HS-SPME is an equilibrium-based extraction technique where a fused silica fiber coated with a stationary phase is exposed to the headspace above a sample in a sealed vial. Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the SPME fiber. After a defined extraction time, the fiber is retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis.
Experimental Protocols
The following protocols are recommended starting points for the development and validation of a quantitative method for this compound. Optimization of these parameters is recommended for specific sample matrices.
Protocol 1: HS-SPME-GC-MS Analysis of this compound in Solid Matrices (e.g., Roasted Coffee, Nuts)
1. Materials and Reagents:
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, 50/30 µm thickness (recommended for broad range of volatiles).
-
SPME Holder: Manual or autosampler compatible.
-
Headspace Vials: 20 mL clear glass vials with PTFE/silicone septa and aluminum caps.
-
Vial Crimper and Decrimper.
-
Analytical Standard: this compound (high purity).
-
Internal Standard (optional but recommended): A structurally similar compound not present in the sample, e.g., a deuterated analog or a different thiazole derivative.
-
Solvent for standard preparation: Methanol or Dichloromethane (high purity).
-
Sodium Chloride (NaCl): Analytical grade, for modifying the sample matrix.
-
Sample Grinder: To obtain a homogenous sample.
2. Sample Preparation:
-
Grind the solid sample (e.g., roasted coffee beans, almonds) to a fine, uniform powder.
-
Accurately weigh 1-2 g of the ground sample into a 20 mL headspace vial.
-
(Optional) Add a known amount of internal standard solution.
-
Add 1-2 g of NaCl to the vial. The addition of salt can increase the vapor pressure of the analyte, improving its partitioning into the headspace.[4]
-
Immediately seal the vial with a PTFE/silicone septum and aluminum cap using a crimper.
3. HS-SPME Procedure:
-
Place the sealed vial in a heating block or an autosampler with agitation.
-
Equilibration: Incubate the vial at 60-80°C for 15-30 minutes to allow the sample to reach thermal equilibrium and for the volatile compounds to partition into the headspace.
-
Extraction: Expose the pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 20-40 minutes at the same temperature.
-
Desorption: Retract the SPME fiber and immediately insert it into the heated injection port of the GC (250°C) for thermal desorption for 3-5 minutes in splitless mode.
4. GC-MS Analysis:
-
GC Column: A mid-to-polar capillary column is recommended, such as a DB-WAX or ZB-WAX (Polyethylene Glycol phase) or a DB-5ms (5% Phenyl-Methylpolysiloxane) column (30 m x 0.25 mm i.d., 0.25 µm film thickness). The NIST WebBook provides retention indices for this compound on both polar (DB-Wax) and non-polar (DB-1) columns.[6][7]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 5°C/min.
-
Ramp to 240°C at a rate of 10°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 35 to 350.
-
Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification for higher sensitivity.
-
Protocol 2: Method Validation Considerations
For quantitative analysis, a thorough method validation is essential. The following parameters should be evaluated:
-
Linearity and Range: Prepare a series of calibration standards of this compound in a matrix that closely mimics the sample. A standard addition method is highly recommended to compensate for matrix effects, which can be significant in complex food samples.[8]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Accuracy and Precision: Assess the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). This is typically evaluated by analyzing spiked samples at different concentration levels.
-
Recovery: Determine the extraction efficiency of the method by comparing the analyte response in a spiked sample to the response of a standard in a pure solvent. Due to the nature of HS-SPME, recoveries for volatile compounds from complex matrices can be low, but the method can still be highly reproducible and suitable for quantification when using an appropriate calibration strategy.[8]
Data Presentation
Table 1: Typical Performance of HS-SPME-GC-MS for Related Volatile Aroma Compounds in Food Matrices
| Analyte (Similar Compound) | Matrix | Fiber Type | Linearity (R²) | LOD | LOQ | Recovery (%) | Reference |
| 2-Acetyl-1-pyrroline | Rice | DVB/CAR/PDMS | > 0.99 | - | - | > 90% (with standard addition) | [9] |
| 2-Acetyl-2-thiazoline | - | - | - | - | 1.0 µg/kg | - | [10] |
| Volatile Sulfur Compounds | Fruit Brandy | DVB/CAR/PDMS | - | - | - | - | [3][4] |
| Pyrazines | Roasted Almonds | DVB/CAR/PDMS | - | - | - | - | [2][9][11] |
Note: This table provides expected performance ranges based on the analysis of structurally similar compounds. Actual performance for this compound may vary and should be determined through method validation.
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound by HS-SPME-GC-MS.
Key Parameters in HS-SPME Optimization
Caption: Factors influencing the efficiency of the HS-SPME process.
References
- 1. japsonline.com [japsonline.com]
- 2. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 3. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. air.uniud.it [air.uniud.it]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. Quantitation of 2‐acetyl‐1‐pyrroline in aseptic‐packaged cooked fragrant rice by HS‐SPME/GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HS-SPME GC/MS characterization of volatiles in raw and dry-roasted almonds (Prunus dulcis). - International Nut & Dried Fruit Council [inc.nutfruit.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Acetyl-5-methylthiazole Synthesis Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 2-Acetyl-5-methylthiazole. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in the Hantzsch thiazole synthesis of this compound can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Suboptimal Temperature: The reaction temperature is a critical parameter. While heating is generally required, excessive temperatures can lead to the degradation of reactants or products, and the formation of side products. A temperature range of 60-80°C is often a good starting point for optimization.[1]
-
Incorrect Stoichiometry: The molar ratio of the reactants, 3-chloro-2,4-pentanedione and thioacetamide, is crucial. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can complicate purification.
-
Presence of Water: The Hantzsch synthesis is sensitive to water, which can hydrolyze the reactants and intermediates. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Degradation of Thioacetamide: Thioacetamide is not very stable and can decompose over time, especially when exposed to heat or moisture. Use fresh, high-purity thioacetamide for best results.
Q2: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are these side products?
A2: The formation of multiple products is a common issue. These may include:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to 3-chloro-2,4-pentanedione and thioacetamide.
-
Intermediate Products: The Hantzsch synthesis proceeds through several intermediates. If the reaction is stopped prematurely or if conditions are not optimal for the final cyclization and dehydration steps, these intermediates may be present.
-
Polymerization Products: Aldehydes and ketones can undergo self-condensation or polymerization, especially under basic or acidic conditions.
-
Alternative Cyclization Products: While less common for this specific synthesis, impurities in starting materials could lead to the formation of other heterocyclic systems.
To identify these byproducts, it is recommended to use techniques such as NMR spectroscopy and mass spectrometry.
Q3: I am having difficulty purifying the final product. What are the recommended methods?
A3: Purification of this compound can be challenging due to its physical properties and the potential for closely related impurities.
-
Column Chromatography: This is the most common and effective method for purifying the product. A silica gel column with a gradient of ethyl acetate in hexane is a good starting point for elution. The optimal solvent system should be determined by TLC analysis.
-
Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to remove impurities.
Q4: The reaction mixture turns dark brown or black. Is this normal, and does it affect the yield?
A4: A change in color to dark brown or black is often an indication of decomposition or polymerization, which can negatively impact the yield. This can be caused by:
-
High Reaction Temperature: As mentioned, excessive heat can cause degradation.
-
Presence of Impurities: Impurities in the starting materials or solvent can catalyze side reactions.
-
Prolonged Reaction Time: Heating the reaction for too long can also lead to decomposition.
It is best to optimize the reaction time and temperature to minimize the formation of these colored byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely recognized and versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[2] For this compound, this involves the condensation reaction between 3-chloro-2,4-pentanedione (an α-haloketone) and thioacetamide (a thioamide).
Q2: What are the typical starting materials and reagents for the Hantzsch synthesis of this compound?
A2: The key starting materials are:
-
3-Chloro-2,4-pentanedione: This is the α-haloketone component.
-
Thioacetamide: This provides the sulfur and nitrogen atoms for the thiazole ring.
-
Solvent: Anhydrous ethanol or methanol are commonly used solvents.
-
Base (optional): A mild base such as sodium carbonate or triethylamine can be used to neutralize the HCl formed during the reaction, which can improve the yield in some cases.
Q3: What is the general reaction mechanism for the Hantzsch synthesis of this compound?
A3: The reaction proceeds through a series of steps:
-
Nucleophilic attack of the sulfur atom of thioacetamide on the carbon bearing the chlorine atom in 3-chloro-2,4-pentanedione.
-
An intramolecular cyclization via nucleophilic attack of the nitrogen atom of the thioamide onto one of the carbonyl carbons.
-
Dehydration of the resulting intermediate to form the aromatic thiazole ring.
Q4: Are there any alternative synthesis routes for this compound?
A4: Yes, an alternative approach involves the acylation of a pre-formed 5-methylthiazole ring. For example, a similar compound, 2-acetylthiazole, has been synthesized by treating 2-bromothiazole with butyllithium followed by ethyl acetate, with reported yields of up to 95%.[1] This method could potentially be adapted for this compound if a suitable 2-halo-5-methylthiazole precursor is available.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials from the product. The spots can be visualized under UV light or by using an iodine chamber. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of acetylthiazole synthesis, based on data from related syntheses. This should be used as a guide for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) | Reference |
| Temperature | 25°C | 50°C | 80°C | Varies | [3] |
| Catalyst | None | Ag-CP (7mg) | - | Varies | [3] |
| Solvent | Ethanol | Methanol | Toluene | Varies | [1] |
| Reactant Ratio (Thioamide:Haloketone) | 1:1 | 1.2:1 | 1:1.2 | Varies | General Knowledge |
| Reaction Time | 1 hour | 3 hours | 6 hours | Varies | [1] |
Note: The yields are highly dependent on the specific substrates and conditions. The above table is for illustrative purposes to guide optimization.
Experimental Protocols
Key Experiment: Hantzsch Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound.
Materials:
-
3-Chloro-2,4-pentanedione
-
Thioacetamide
-
Anhydrous Ethanol
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2,4-pentanedione (1.35 g, 10 mmol) in 30 mL of anhydrous ethanol.
-
Addition of Thioacetamide: To the stirred solution, add thioacetamide (0.75 g, 10 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 2 x 30 mL of a saturated aqueous solution of sodium bicarbonate, followed by 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford pure this compound.
Mandatory Visualization
Caption: Workflow for the Hantzsch synthesis of this compound.
Caption: Reaction mechanism of the Hantzsch thiazole synthesis.
References
Technical Support Center: Purification of Crude 2-Acetyl-5-methylthiazole by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Acetyl-5-methylthiazole using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the chromatographic purification of this compound?
A1: The purification of this compound by column chromatography is based on the principle of differential partitioning. The crude mixture is loaded onto a column packed with a stationary phase (typically silica gel). A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Components of the crude mixture will move through the column at different rates based on their polarity and affinity for the stationary phase. This compound, having a specific polarity, will separate from impurities that are more or less polar, allowing for its isolation in a purified form.
Q2: What are the potential impurities in crude this compound?
A2: Impurities in crude this compound are typically related to its synthesis. Common synthetic routes may introduce unreacted starting materials, reagents, and byproducts. For instance, if synthesized from a 2-halo-5-methylthiazole and an acetylating agent, potential impurities could include:
-
Unreacted 2-halo-5-methylthiazole
-
Excess acetylating agent and its byproducts
-
Side-reaction products
-
Residual solvents from the reaction and workup
Q3: How do I choose an appropriate solvent system (mobile phase) for the chromatography?
A3: The ideal solvent system is determined using Thin Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture in which this compound has an Rf value of approximately 0.2-0.3. This generally provides the best separation on a column. A common starting point for compounds of moderate polarity like this compound is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the mobile phase is increased by adding more of the polar solvent.
Experimental Protocols
Protocol 1: Developing the Eluent System using Thin Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Use a capillary tube to spot the dissolved sample onto a TLC plate (silica gel coated).
-
Development: Place the TLC plate in a developing chamber containing a mixture of hexanes and ethyl acetate (e.g., start with a 9:1 ratio).
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.
-
Optimization: Adjust the ratio of the solvents until the spot corresponding to this compound has an Rf value of ~0.2-0.3.
Protocol 2: Flash Column Chromatography of Crude this compound
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the determined mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica bed.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply pressure (e.g., with a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Analysis and Collection:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
-
Data Presentation
The following table should be used to record and compare data from different purification runs to optimize the process.
| Parameter | Run 1 | Run 2 | Run 3 |
| Crude Sample Mass (g) | |||
| Stationary Phase | Silica Gel | Silica Gel | Silica Gel |
| Column Dimensions (cm) | |||
| Mobile Phase Composition | |||
| Flow Rate (mL/min) | |||
| Purified Product Mass (g) | |||
| Yield (%) | |||
| Purity (by analytical method) | |||
| Observations |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the mobile phase using TLC. Consider a less polar or more polar system. |
| Column overloaded. | Reduce the amount of crude material loaded onto the column. | |
| Column poorly packed. | Repack the column, ensuring a uniform and bubble-free bed. | |
| Product Not Eluting | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
| Compound is insoluble in the mobile phase. | Change the mobile phase to a solvent system in which the compound is more soluble. | |
| Cracked Silica Bed | Column ran dry. | Always keep the silica bed covered with solvent. |
| Heat generated during packing or elution. | Pack the column with the eluent and allow it to equilibrate. For exothermic processes, consider a cooling jacket. | |
| Co-elution of Impurities | Impurity has a similar polarity to the product. | Try a different solvent system with different selectivity (e.g., dichloromethane/methanol). |
| Tailing of spots on TLC. | Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). |
Visualization
The following diagram illustrates the general workflow for the purification of crude this compound by flash column chromatography.
Caption: Workflow for the purification of this compound.
Identification of byproducts in 2-Acetyl-5-methylthiazole synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the synthesis of 2-Acetyl-5-methylthiazole. The information is tailored to address specific issues that may be encountered during the experimental process, with a focus on the identification and mitigation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely employed method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, specifically 3-chloro-2,4-pentanedione, with a thioamide, which in this case is thioacetamide.
Q2: What are the potential side reactions and byproducts in the Hantzsch synthesis of this compound?
Several side reactions can occur, leading to the formation of various byproducts. Understanding these potential impurities is crucial for optimizing the reaction and purifying the final product.
Potential Side Reactions and Byproducts:
-
Isomeric Thiazole Formation: Under acidic conditions, the cyclization of the intermediate formed from the reaction of N-monosubstituted thioureas and α-halogeno ketones can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[1] While thioacetamide is not N-substituted, analogous isomeric possibilities should be considered depending on the precise reaction mechanism and conditions.
-
Oxazole Formation: α-Haloketones can also react with amides to form oxazole derivatives.[2][3][4] If any amide impurities are present in the thioacetamide, or if thioacetamide undergoes partial hydrolysis to acetamide, the formation of the corresponding oxazole byproduct, 2,4-dimethyl-5-acetyloxazole, is possible.
-
Self-condensation of Starting Material: Dicarbonyl compounds like 3-chloro-2,4-pentanedione can potentially undergo self-condensation reactions under certain conditions, leading to polymeric or dimeric impurities.[5]
-
Reactions involving Thioacetamide: Thioacetamide can participate in various reactions depending on the conditions. In the presence of metal ions, it can decompose to form metal sulfides and acetonitrile.[6] It can also react with N-substituted maleimides to form complex heterocyclic products.[7][8] While not directly applicable to the primary synthesis, these reactions highlight the reactivity of thioacetamide.
Q3: How can I identify the byproducts in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is essential for the identification and characterization of byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds in the reaction mixture and identifying them based on their mass spectra.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the components of the reaction mixture, and when coupled with a mass spectrometer (LC-MS), it can aid in the identification of less volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for elucidating the structure of both the desired product and any significant impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature. - Ensure efficient stirring. |
| Suboptimal reactant ratio. | - Experiment with slight excesses of one of the reactants (e.g., thioacetamide). | |
| Formation of significant amounts of byproducts. | - Optimize reaction conditions (pH, temperature, solvent) to disfavor side reactions. - Purify starting materials to remove impurities that may catalyze side reactions. | |
| Presence of an Isomeric Impurity | Reaction conditions favoring alternative cyclization pathways (e.g., acidic pH).[1] | - Adjust the pH of the reaction mixture to neutral or slightly basic conditions. |
| Identification of an Oxazole Byproduct | Presence of acetamide impurity in thioacetamide or hydrolysis of thioacetamide during the reaction.[2][3][4] | - Use highly pure thioacetamide. - Ensure anhydrous reaction conditions to prevent hydrolysis. |
| Complex mixture of unidentified byproducts | Self-condensation of 3-chloro-2,4-pentanedione or complex side reactions of thioacetamide.[5][7][8] | - Lower the reaction temperature. - Use a less concentrated solution of reactants. - Investigate the effect of different solvents. |
| Difficulty in Purifying the Product | Byproducts with similar physical properties to the desired product. | - Employ high-resolution separation techniques such as preparative HPLC or fractional distillation under reduced pressure. - Consider derivatization of the product or byproduct to facilitate separation. |
Quantitative Data on Byproduct Formation
Currently, there is a lack of specific quantitative data in the scientific literature detailing the percentage of various byproducts formed under different reaction conditions for the synthesis of this compound. The following table is a template that researchers can use to systematically investigate and record their own data to optimize the synthesis.
| Reaction Condition | Temperature (°C) | Solvent | Molar Ratio (Dione:Thioacetamide) | This compound (%) | Byproduct 1 (%) | Byproduct 2 (%) | Other Impurities (%) |
| 1 | 80 | Ethanol | 1:1 | ||||
| 2 | 100 | Ethanol | 1:1 | ||||
| 3 | 80 | DMF | 1:1 | ||||
| 4 | 80 | Ethanol | 1:1.2 | ||||
| 5 | 80 | Ethanol | 1.2:1 |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired purity levels. A detailed protocol for the synthesis of a related compound, 2-amino-5-methylthiazole, can be found in the literature and adapted.[10]
Materials:
-
3-Chloro-2,4-pentanedione
-
Thioacetamide
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (or other suitable base for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in ethanol.
-
Slowly add 3-chloro-2,4-pentanedione (1.0 equivalent) to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
Protocol for Byproduct Identification using GC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500).
-
-
Data Analysis: Identify the peaks in the chromatogram and analyze their corresponding mass spectra. Compare the obtained mass spectra with spectral libraries (e.g., NIST) for compound identification.
Visualizations
Caption: Potential reaction pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting issues in the synthesis of this compound.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Self-condensation - Wikipedia [en.wikipedia.org]
- 6. Kinetics and mechanisms of the reaction between thioacetamide and lead(II), cadmium(II), and cobalt(II) ions in acetate buffered solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 10. 2-Amino-5-methylthiazole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Overcoming Poor Peak Shape in GC Analysis of 2-Acetyl-5-methylthiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with poor peak shape during the Gas Chromatography (GC) analysis of 2-Acetyl-5-methylthiazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to analyze by GC?
This compound is a volatile heterocyclic compound known for its nutty, roasted, and popcorn-like aroma, making it a significant flavor component in many thermally processed foods. Its basic nature, due to the nitrogen atom in the thiazole ring, makes it prone to interactions with active sites (e.g., acidic silanol groups) within the GC system. These interactions can lead to poor peak shapes, such as tailing, which can compromise resolution and the accuracy of quantification.[1]
Q2: What are the most common causes of poor peak shape for this compound?
Poor peak shape for this analyte, particularly peak tailing, is often attributed to:
-
Active Sites in the Inlet: The hot injection port is a primary area for analyte degradation and adsorption. Acidic sites on the inlet liner or accumulated non-volatile residues can interact with the basic analyte.[1][2]
-
Improper Column Selection: Using a column that is not sufficiently inert or has an inappropriate stationary phase can lead to secondary interactions with the analyte.
-
Column Contamination: Buildup of non-volatile matrix components at the head of the column can create active sites.[1]
-
Suboptimal Injection Parameters: Incorrect injector temperature or a slow injection can lead to band broadening and asymmetric peaks.
-
System Leaks: Leaks in the GC system can affect carrier gas flow and pressure, leading to distorted peak shapes.[2]
Q3: How does the choice of inlet liner affect the analysis of this compound?
The inlet liner is a critical component for achieving good peak shape with active compounds. For a basic compound like this compound, a standard, non-deactivated liner can cause significant peak tailing due to the interaction with acidic silanol groups on the glass surface. Using a deactivated liner is essential. For particularly challenging analyses, a base-deactivated liner is recommended to further minimize these acidic interactions and improve peak symmetry.[1] The presence and type of packing material, such as glass wool, can also play a role in vaporization and inertness.
Troubleshooting Guide for Poor Peak Shape
This guide provides a systematic approach to diagnosing and resolving common peak shape problems encountered during the GC analysis of this compound.
Problem: Peak Tailing
Peak tailing is the most common issue for basic compounds and manifests as an asymmetrical peak with a drawn-out trailing edge.
Initial Checks:
-
Review Maintenance Logs: Check when the inlet liner, septum, and seals were last changed.
-
Examine the Chromatogram: Are all peaks tailing or only the this compound and other basic analytes? If all peaks are tailing, it's likely a physical issue like improper column installation.[3] If only active compounds are tailing, it's more likely a chemical interaction problem.
Troubleshooting Steps:
-
Inlet Maintenance:
-
Action: Replace the inlet liner with a new, deactivated liner. For best results, use a base-deactivated liner.
-
Rationale: The liner is a common source of activity. Over time, even deactivated liners can become active due to sample matrix build-up.
-
-
Column Conditioning and Maintenance:
-
Action: Trim the first 10-20 cm of the analytical column from the inlet side.[3][4] After trimming, re-condition the column according to the manufacturer's instructions.
-
Rationale: The front of the column is where non-volatile residues accumulate, creating active sites. Trimming removes this contaminated section.
-
-
Optimize Injection Parameters:
-
Action: Ensure the injector temperature is adequate for efficient vaporization (typically 250 °C or higher for this compound class). Use a fast injection speed to minimize the time the analyte spends in the hot inlet.
-
Rationale: Incomplete or slow vaporization can lead to band broadening and tailing.
-
Problem: Peak Fronting
Peak fronting, where the leading edge of the peak is sloped, is most commonly caused by column overload.
Troubleshooting Steps:
-
Reduce Sample Concentration:
-
Action: Dilute the sample or reduce the injection volume.
-
Rationale: Injecting too much analyte can saturate the stationary phase, leading to a fronting peak shape.[5]
-
-
Increase Split Ratio:
-
Action: If using a split injection, increase the split ratio (e.g., from 20:1 to 50:1).
-
Rationale: This reduces the amount of analyte reaching the column, preventing overload.
-
Problem: Split Peaks
Split peaks can be caused by a variety of issues related to the injection and sample introduction.
Troubleshooting Steps:
-
Check Column Installation:
-
Action: Ensure the column is cut squarely and installed at the correct depth in both the inlet and detector.
-
Rationale: An improper cut or incorrect positioning can create a turbulent flow path, causing the sample band to split.[3]
-
-
Examine the Inlet Liner:
-
Action: Inspect the liner for cracks or contamination. Consider using a liner with deactivated glass wool to promote more uniform vaporization.
-
Rationale: A damaged or dirty liner can cause the sample to vaporize unevenly.
-
-
Solvent and Initial Oven Temperature Mismatch:
-
Action: Ensure the initial oven temperature is at least 20 °C below the boiling point of the sample solvent for splitless injections.
-
Rationale: This allows for proper solvent focusing at the head of the column, creating a tight injection band. An initial temperature that is too high can cause the sample to condense improperly, leading to split peaks.[3]
-
Data Presentation
The following tables illustrate the expected impact of key parameters on the peak shape of this compound.
Table 1: Effect of Inlet Liner Deactivation on Peak Asymmetry
| Liner Type | Expected Peak Asymmetry Factor* | Analyte Response |
| Non-Deactivated | > 2.0 (Severe Tailing) | Low |
| Standard Deactivated | 1.2 - 1.5 (Slight Tailing) | Good |
| Base-Deactivated | 1.0 - 1.2 (Symmetrical) | High |
*Peak asymmetry factor is a measure of peak tailing, where a value of 1.0 indicates a perfectly symmetrical peak.
Table 2: Influence of GC Column Stationary Phase on Analyte Retention
| Column Phase (Polarity) | Retention Index (RI) | Expected Peak Shape |
| DB-1 (Non-polar) | ~1076 | May exhibit some tailing without a highly inert system. |
| DB-Wax (Polar) | ~1685 | Generally better peak shape for polar/active compounds. |
Experimental Protocols
Recommended GC-MS Method for this compound
This is a general-purpose method that can be adapted for various sample matrices.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
Column: A polar, base-deactivated column is recommended for optimal peak shape (e.g., DB-Wax, VF-WAXm, or similar). A common dimension is 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Liner: A base-deactivated, single-taper liner with deactivated glass wool.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection:
-
Mode: Splitless (for trace analysis) or Split (for higher concentrations)
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Splitless Hold Time: 0.75 min (if applicable)
-
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes
-
Ramp 1: 5 °C/min to 180 °C
-
Ramp 2: 10 °C/min to 240 °C, hold for 5 minutes
-
-
MS Parameters:
-
Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-250
-
Mandatory Visualizations
Troubleshooting Workflow for Peak Tailing
References
Technical Support Center: Analysis of 2-Acetyl-5-methylthiazole in Coffee
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of 2-Acetyl-5-methylthiazole in coffee.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound in coffee?
A1: Matrix effects are the alteration of an analyte's analytical signal due to the co-eluting components of the sample matrix. In coffee, a complex matrix, these effects can lead to either signal suppression or enhancement of this compound, resulting in inaccurate quantification. This interference arises from the competition between the analyte and matrix components for ionization in the mass spectrometer source or from interactions in the GC inlet.
Q2: What is the most common analytical technique for the analysis of this compound in coffee and why?
A2: Gas Chromatography-Mass Spectrometry (GC-MS), particularly coupled with Headspace Solid-Phase Microextraction (HS-SPME), is the most prevalent technique. HS-SPME is a solvent-free sample preparation method that is well-suited for extracting volatile compounds like this compound from the complex coffee matrix. GC-MS provides excellent separation and identification capabilities.
Q3: How can I mitigate matrix effects during my analysis?
A3: Several strategies can be employed to minimize matrix effects:
-
Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for correcting matrix effects. A stable isotope-labeled internal standard of this compound is added to the sample at the beginning of the workflow. Since the internal standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank coffee matrix that is free of the analyte. This helps to compensate for the signal suppression or enhancement caused by the matrix.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the limit of detection.
-
Optimization of Sample Preparation: Fine-tuning the HS-SPME parameters (e.g., fiber type, extraction time, and temperature) can improve the selectivity for this compound and reduce the co-extraction of interfering compounds.
Q4: What is a suitable internal standard for the analysis of this compound?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d3. If a labeled standard is unavailable, a structural analog with similar chemical properties and retention time can be used, but it will not correct for matrix effects as effectively as an isotopic analog.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC inlet or column; Column overload. | - Use a deactivated inlet liner. - Ensure the column is properly conditioned. - Dilute the sample extract to avoid overloading the column. |
| Low or No Analyte Signal | Severe signal suppression from the coffee matrix; Inefficient extraction. | - Implement a Stable Isotope Dilution Analysis (SIDA) to correct for suppression. - Optimize HS-SPME parameters (fiber chemistry, extraction time, temperature) for better analyte recovery. - Check for and clean any contamination in the GC-MS system. |
| High Variability in Results (Poor Reproducibility) | Inconsistent sample preparation; Variable matrix effects between samples. | - Ensure precise and consistent sample weighing and internal standard addition. - Homogenize coffee samples thoroughly before extraction. - Use a robust method like SIDA to compensate for sample-to-sample variations in matrix effects. |
| Signal Enhancement Leading to Overestimation | Co-eluting matrix components enhancing the ionization of the analyte. | - Employ matrix-matched calibration curves. - Improve chromatographic separation to resolve the analyte from enhancing matrix components. - Use SIDA for the most accurate correction. |
Quantitative Data on Matrix Effects
The extent of matrix effects can be quantitatively assessed by comparing the signal response of an analyte in a pure solvent to its response in the sample matrix. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
A value of 100% indicates no matrix effect, a value < 100% indicates signal suppression, and a value > 100% indicates signal enhancement. The following table provides a hypothetical example of matrix effect assessment for this compound in different coffee matrices.
| Coffee Matrix | Analyte Concentration (ng/mL) | Peak Area in Solvent | Peak Area in Matrix | Matrix Effect (%) | Interpretation |
| Arabica (Light Roast) | 10 | 50,000 | 35,000 | 70 | Signal Suppression |
| Robusta (Dark Roast) | 10 | 50,000 | 65,000 | 130 | Signal Enhancement |
| Decaffeinated Blend | 10 | 50,000 | 45,000 | 90 | Minor Signal Suppression |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Coffee using HS-SPME-GC-MS with Stable Isotope Dilution Analysis (SIDA)
1. Sample Preparation:
- Weigh 1.0 g of finely ground coffee into a 20 mL headspace vial.
- Add a known amount of the internal standard solution (e.g., this compound-d3 in methanol).
- Add 5 mL of saturated sodium chloride solution to enhance the release of volatiles.
- Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
2. HS-SPME Procedure:
- Place the vial in an autosampler with an incubation chamber set to 60°C.
- Equilibrate the sample for 15 minutes.
- Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.
3. GC-MS Analysis:
- Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
- Use a suitable capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm).
- Set the oven temperature program: initial temperature of 40°C for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
- Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the native this compound and its labeled internal standard.
4. Quantification:
- Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
- Calculate the concentration of this compound in the coffee samples using the calibration curve.
Visualizations
Caption: Experimental workflow for the analysis of this compound in coffee.
Stability of 2-Acetyl-5-methylthiazole in solution under different pH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Acetyl-5-methylthiazole in solution under different pH conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions at different pH levels?
Q2: What are the likely degradation pathways for this compound under pH stress?
A2: The two primary potential degradation pathways for this compound under hydrolytic stress are:
-
Hydrolysis of the acetyl group: This is a common reaction for ketones, which can be catalyzed by both acid and base. This would lead to the formation of 5-methylthiazole and acetic acid.
-
Thiazole ring opening: While the thiazole ring is relatively stable, extreme pH and temperature conditions could potentially lead to its cleavage.[2] This is generally considered a more forced degradation pathway.
Q3: How can I monitor the stability of this compound in my experiments?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[3][4][5] This method should be capable of separating the intact molecule from any potential degradation products. UV detection is commonly used for such analyses.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound in a basic solution (pH > 8). | Base-catalyzed hydrolysis of the acetyl group or potential thiazole ring degradation. | Buffer the solution to a neutral or slightly acidic pH if the experimental conditions allow. If a basic pH is required, consider running the experiment at a lower temperature to reduce the degradation rate and analyze samples promptly. |
| Inconsistent results or appearance of unknown peaks in chromatograms. | Degradation of the compound in the analytical sample or during storage of stock solutions. | Prepare fresh stock solutions in a suitable solvent like acetonitrile or methanol.[3] Store stock solutions at low temperatures and protected from light. Ensure the mobile phase used for HPLC is compatible and does not promote degradation. |
| Precipitation of the compound in aqueous buffer. | Limited aqueous solubility of this compound. | Prepare stock solutions in an organic solvent such as acetonitrile or methanol before diluting with aqueous buffer. Determine the solubility limit in your specific buffer system to avoid precipitation. |
Stability Profile Overview
The following table summarizes the expected stability of this compound in solution under different pH conditions based on general chemical principles. The degradation rates are illustrative and will depend on specific conditions such as temperature, buffer composition, and concentration.
| pH Range | Condition | Expected Stability | Potential Primary Degradation Pathway |
| 1 - 3 | Acidic | Low to Moderate | Acid-catalyzed hydrolysis of the acetyl group. |
| 4 - 6 | Slightly Acidic | High | Minimal degradation expected. |
| 7 | Neutral | High | Minimal degradation expected. |
| 8 - 10 | Slightly Basic | Moderate | Base-catalyzed hydrolysis of the acetyl group. |
| > 11 | Strongly Basic | Low | Rapid base-catalyzed hydrolysis of the acetyl group and potential for thiazole ring cleavage. |
Disclaimer: The quantitative data in this table is illustrative and based on general chemical principles of thiazole and ketone stability. Actual degradation rates should be determined experimentally.
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. The goal is to achieve a target degradation of 5-20%.[6][7]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
pH meter
-
HPLC system with a UV detector
-
Thermostatic bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.[3]
-
Acid Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 N HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 2, 4, 8, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH.
-
Dilute the neutralized samples to a suitable concentration with the mobile phase for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 N HCl.
-
-
Base Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 N NaOH.
-
Incubate the mixture at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl.
-
Dilute the neutralized samples for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 N NaOH.
-
-
Neutral Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of HPLC-grade water.
-
Incubate the mixture at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points and dilute for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
-
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Plausible degradation of this compound via hydrolysis.
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijtsrd.com [ijtsrd.com]
- 6. benchchem.com [benchchem.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Troubleshooting low recovery of 2-Acetyl-5-methylthiazole during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low recovery of 2-Acetyl-5-methylthiazole during extraction processes.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its extraction?
A1: this compound is a volatile organic compound. Its extraction is influenced by its solubility in various solvents, its vapor pressure, and its basicity (pKa). While experimental data for this compound is limited, data from its close analog, 2-acetylthiazole, suggests it is a very weak base with a predicted pKa of around 0.05.[1] This indicates that pH adjustment to a highly acidic environment would be required to protonate the molecule, which is often not practical or necessary for extraction. Its logP value suggests a degree of hydrophobicity, favoring partitioning into organic solvents.
Q2: Why is my recovery of this compound consistently low?
A2: Low recovery can be attributed to several factors:
-
Volatility: Significant loss of the analyte can occur during sample preparation, extraction, and concentration steps due to its volatile nature.
-
Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for partitioning the analyte from the sample matrix.
-
Suboptimal pH: Although a very weak base, the pH of the aqueous phase can still influence the extraction efficiency.
-
Emulsion Formation: Formation of an emulsion between the aqueous and organic layers during liquid-liquid extraction can trap the analyte, leading to poor recovery.
-
Matrix Effects: Complex sample matrices can interfere with the extraction process.
Q3: Which extraction technique is best suited for this compound?
A3: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be employed.
-
LLE is a robust method suitable for a wide range of sample matrices.
-
SPE can offer higher selectivity and concentration factors, particularly with the appropriate sorbent. For thiazole derivatives, cation exchange cartridges can be effective.[2]
-
Headspace analysis (e.g., HS-SPME) is also a viable option, especially for analyzing volatile compounds in complex matrices, as it minimizes matrix effects.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Concentration in Organic Phase | Inappropriate Solvent Polarity: The chosen organic solvent may not have a high affinity for this compound. | Solvent Selection: Based on the principle of "like dissolves like," consider solvents with moderate polarity. Based on data for a similar compound, 2-amino-5-methylthiazole, good solubility was observed in methanol, ethyl acetate, and acetone.[3] For LLE, water-immiscible solvents like ethyl acetate or dichloromethane are suitable choices. Experiment with a few different solvents to find the optimal one for your sample matrix. |
| Suboptimal pH of Aqueous Phase: Although a weak base, ensuring the analyte is in its neutral form will maximize partitioning into the organic phase. | pH Adjustment: For weakly basic compounds, adjusting the aqueous phase to a slightly basic pH (e.g., pH 8-9) can improve extraction efficiency. However, given the very low predicted pKa, the molecule is likely neutral over a wide pH range. It is still recommended to empirically test a few pH values (e.g., neutral, slightly basic) to optimize recovery. | |
| Insufficient Partitioning: A single extraction may not be sufficient to recover the majority of the analyte. | Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 20 mL instead of 1 x 60 mL). This is generally more efficient than a single extraction with a large volume. | |
| Analyte Loss During Workup | Evaporation: The analyte is volatile and can be lost during solvent evaporation steps. | Gentle Concentration: Use gentle evaporation techniques such as a rotary evaporator with controlled temperature and pressure, or a gentle stream of nitrogen. Avoid high temperatures. |
| Emulsion Formation | High Concentration of Surfactant-like Molecules in the Sample: This is common with biological or complex food matrices. | Break the Emulsion: - Salting Out: Add a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase to increase its polarity and disrupt the emulsion. - Centrifugation: Centrifuge the sample to help separate the layers. - Filtration: Pass the mixture through a bed of glass wool or a filter aid. |
Low Recovery in Solid-Phase Extraction (SPE)
| Issue | Potential Cause | Recommended Solution |
| Analyte Breakthrough During Loading | Inappropriate Sorbent: The chosen SPE sorbent may not have a strong affinity for the analyte. | Sorbent Selection: For a weakly basic compound, a cation-exchange sorbent (e.g., SCX) could be effective. Alternatively, a polymeric reversed-phase sorbent (e.g., Oasis HLB) can retain a broad range of compounds and may be suitable.[4] |
| High Flow Rate: The sample is passing through the cartridge too quickly for efficient retention. | Optimize Flow Rate: Decrease the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent. | |
| Analyte Loss During Washing | Wash Solvent is Too Strong: The wash solvent may be eluting the analyte along with the interferences. | Optimize Wash Solvent: Use a weaker wash solvent. For a reversed-phase sorbent, this would be a solvent with a higher aqueous content. For a cation-exchange sorbent, a wash with an organic solvent can remove non-polar interferences while the analyte remains bound. |
| Incomplete Elution | Elution Solvent is Too Weak: The elution solvent is not strong enough to desorb the analyte from the sorbent. | Optimize Elution Solvent: Use a stronger elution solvent. For a reversed-phase sorbent, this would be a solvent with a higher organic content. For a cation-exchange sorbent, elution is typically achieved by using a solvent containing a counter-ion or by adjusting the pH to neutralize the analyte. A common approach is to use a small amount of a volatile base (e.g., ammonium hydroxide) in the elution solvent. |
Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
-
Sample Preparation: Adjust the pH of the aqueous sample (e.g., 10 mL) to ~8.0 using a suitable base (e.g., 0.1 M NaOH). If the sample is not aqueous, dissolve it in a suitable solvent and then dilute with water.
-
Salting Out: Add sodium chloride to the aqueous sample to saturation to increase the partitioning of the analyte into the organic phase.
-
Extraction:
-
Add 10 mL of ethyl acetate to the sample in a separatory funnel.
-
Shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide.
-
Drain the lower aqueous layer into a clean container.
-
Drain the upper organic layer into a collection flask.
-
-
Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh 10 mL portions of ethyl acetate, combining all organic extracts.
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate.
-
Concentration: Filter the dried extract and concentrate it to the desired volume under a gentle stream of nitrogen or using a rotary evaporator at a low temperature (e.g., < 30°C).
Protocol 2: Solid-Phase Extraction (SPE) - Conceptual
This is a conceptual protocol that should be optimized for your specific application.
-
Sorbent Selection: Choose a suitable SPE cartridge. A polymeric reversed-phase (e.g., Oasis HLB) or a strong cation-exchange (SCX) cartridge are good starting points.
-
Conditioning: Condition the cartridge according to the manufacturer's instructions. Typically, this involves washing with methanol followed by water.
-
Sample Loading: Adjust the pH of the sample if necessary (e.g., to ensure the analyte is retained on an ion-exchange sorbent). Load the sample onto the cartridge at a low, consistent flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interferences. For a reversed-phase cartridge, this might be a low percentage of methanol in water. For an SCX cartridge, a wash with an organic solvent like methanol can be used.
-
Elution: Elute the analyte with a small volume of a strong solvent. For a reversed-phase cartridge, this would be a high percentage of methanol or acetonitrile. For an SCX cartridge, elution is typically performed with a basic solution (e.g., 5% ammonium hydroxide in methanol).
-
Post-Elution: The eluate can be directly analyzed or concentrated further if needed, using gentle evaporation techniques.
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: General Solid-Phase Extraction (SPE) workflow for this compound.
Caption: Troubleshooting decision tree for low recovery of this compound.
References
Optimization of injection parameters for 2-Acetyl-5-methylthiazole in GC-MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the optimization of gas chromatography-mass spectrometry (GC-MS) injection parameters for 2-Acetyl-5-methylthiazole.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting GC-MS injection parameters for this compound?
A1: Method optimization is often required, but a good starting point is crucial.[1] The parameters below are a solid baseline for method development. Using a constant flow mode for the carrier gas is recommended for stable MS performance.[2]
Table 1: Recommended Starting GC-MS Parameters
| Parameter | Recommended Value | Notes |
| GC Inlet | ||
| Inlet Temperature | 250 °C | Helps ensure complete vaporization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | Use splitless for trace-level analysis. |
| Injection Volume | 1 µL | Adjust based on sample concentration to avoid column overload. |
| Liner Type | Ultra Inert Liner with glass wool | Minimizes active sites that can cause peak tailing.[2][3] |
| Carrier Gas | ||
| Gas Type | Helium (or Hydrogen) | Ensure high purity and use traps for oxygen and hydrocarbons.[4] |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Optimal for most standard 0.25 mm ID columns.[5] |
| GC Column | ||
| Stationary Phase | 5% Phenyl Methyl Siloxane (e.g., DB-5ms) | A common, robust phase suitable for a wide range of analytes.[6] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions providing good resolution. |
| Oven Program | ||
| Initial Temperature | 60 °C, hold for 1 min | A low initial temperature helps focus the analytes at the head of the column.[7] |
| Ramp Rate | 10 °C/min | A moderate ramp rate is a good starting point. |
| Final Temperature | 280 °C, hold for 2 min | Ensure all components are eluted. |
| MS Parameters | ||
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte before reaching the source.[5] |
| Ion Source Temp | 230 °C | A standard temperature for electron ionization (EI).[5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for generating reproducible mass spectra.[5] |
| Acquisition Mode | Scan (e.g., m/z 40-400) | For method development and qualitative analysis. Switch to SIM for higher sensitivity. |
Q2: Does this compound require derivatization for GC-MS analysis?
A2: No, this compound is a sufficiently volatile and thermally stable compound that does not typically require derivatization for GC-MS analysis. Derivatization is a process used to increase the volatility of non-volatile compounds, such as sugars or amino acids, to make them suitable for GC analysis.[8]
Q3: How can I improve the sensitivity of my analysis for trace levels of this compound?
A3: To improve sensitivity, consider the following:
-
Switch to Splitless Injection: This mode transfers the entire sample volume onto the column, significantly increasing the analyte amount. When using splitless injection, optimize the splitless hold time and ensure the initial oven temperature is below the solvent's boiling point for proper analyte focusing.[7]
-
Use Selected Ion Monitoring (SIM) Mode: Instead of scanning a full mass range, program the MS to monitor only a few characteristic ions of this compound. This increases the dwell time on target ions, enhancing sensitivity.[4]
-
Check for System Leaks: Air leaks can increase background noise and reduce sensitivity. Use an electronic leak detector to check all fittings and connections.[3]
-
Clean the Ion Source: A dirty ion source can significantly reduce signal intensity. Follow the manufacturer's instructions for cleaning.[3]
-
Ensure Proper Column Installation: Incorrect column installation can lead to dead volume and peak broadening, which reduces peak height and sensitivity.[3]
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Peak Tailing | |
| Active Sites in Inlet or Column | The thiazole group can interact with active sites. Clean or replace the inlet liner with a properly deactivated one.[3][7] Trim 10-15 cm from the inlet side of the column. If the problem persists, replace the column. |
| Column Contamination | Bake out the column at its maximum isothermal temperature for 1-2 hours.[9] If contamination is severe, a solvent rinse may be necessary. |
| Incorrect Column Installation | Reinstall the column, ensuring it is cut squarely and inserted to the correct depth in both the inlet and the MS transfer line to minimize dead volume.[3] |
| Peak Fronting | |
| Column Overload | The peak shape resembles a shark fin. Dilute the sample or increase the split ratio.[9] Injecting a smaller volume can also resolve this.[3] |
| Solvent Mismatch | Ensure the analyte is fully soluble in the injection solvent and that the solvent is compatible with the stationary phase. |
Problem: Low or No Signal
| Possible Cause | Troubleshooting Steps |
| Syringe Issue | The syringe may be blocked or not drawing the sample correctly. Clean or replace the syringe.[3] Verify there is sufficient sample in the vial. |
| Incorrect Injection Parameters | For splitless injection, the initial oven temperature might be too high, or the split vent is opening too soon.[7] Verify all GC and MS method parameters are correct. |
| System Leak | A significant leak in the injector or connections can prevent the sample from reaching the detector. Perform a leak check.[3] |
| MS Detector Issue | The filament may be burned out, or the detector may not be tuned correctly. Check the MS tune report and perform a new tune if necessary.[3] Ensure the vacuum is stable and sufficient.[3] |
Problem: Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Leaking Septum | A worn-out septum can cause inconsistent injections. Replace the injector septum. |
| Variable Injection Volume | If using an autosampler, check for air bubbles in the syringe. If injecting manually, ensure a consistent and rapid injection technique. |
| Sample Preparation Inconsistency | Ensure the sample preparation procedure is robust and followed precisely for every sample. Check for sample stability.[7] |
| Unstable Carrier Gas Flow | Check the gas cylinder pressure and ensure the flow controller is functioning correctly. Contaminated gas traps can also cause flow fluctuations.[7] |
Experimental Protocols & Workflows
Detailed Methodology: GC-MS Method Setup
-
System Preparation:
-
Install an Agilent J&W DB-5ms column (30 m x 0.25 mm, 0.25 µm) or equivalent.[2]
-
Install a new, deactivated inlet liner and septum.
-
Set the carrier gas (Helium) to a constant flow of 1.2 mL/min.
-
Perform an MS autotune to ensure the instrument is calibrated and performing optimally.[4]
-
Check for leaks using an electronic leak detector, especially around the injector and column fittings.
-
-
Parameter Setup:
-
Set the injector temperature to 250°C and the transfer line to 280°C.
-
Set the ion source to 230°C and the quadrupole to 150°C.[5]
-
Program the oven temperature: Start at 60°C (hold 1 min), then ramp at 10°C/min to 280°C (hold 2 min).
-
Set the injection mode to split (50:1) with a 1 µL injection volume.
-
Set the MS to acquire data in full scan mode from m/z 40 to 400.
-
-
Sample Analysis:
-
Prepare a standard of this compound in a suitable solvent (e.g., Dichloromethane or Acetonitrile) at approximately 10 µg/mL.
-
Inject the standard to verify retention time, peak shape, and system performance.
-
Analyze blank solvent injections to check for system contamination or carryover.[9]
-
Once performance is confirmed, proceed with sample analysis.
-
Visualized Workflows
Caption: A systematic workflow for troubleshooting common GC-MS issues.
Caption: Logical workflow for GC-MS method optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. shimadzu.co.uk [shimadzu.co.uk]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Analyzing Non-Volatile Compounds with GC-MS: A Guide [hplcvials.com]
- 9. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-Acetyl-5-methylthiazole in Beverages
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methodologies for the validation of 2-Acetyl-5-methylthiazole quantification in beverage matrices: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). This document outlines the experimental protocols and presents comparative performance data to aid researchers in selecting the most suitable method for their specific analytical needs.
Introduction to this compound
This compound is a key aroma compound found in a variety of food products, contributing to nutty, roasted, and savory flavor profiles. Its presence and concentration in beverages can significantly impact the sensory experience. Accurate and reliable quantification of this volatile compound is crucial for quality control, flavor profile analysis, and stability studies in the beverage industry.
Methodology Comparison
Two principal analytical techniques are proposed for the determination of this compound in beverages: HS-SPME-GC-MS, which is ideal for volatile compounds, and UHPLC-MS/MS, known for its high sensitivity and selectivity for a broad range of analytes.
Data Presentation: A Comparative Overview of Validation Parameters
The following table summarizes the typical validation parameters for the two proposed analytical methods. The data is collated from studies on analogous volatile flavor compounds and small heterocyclic molecules in beverage and food matrices.
| Validation Parameter | HS-SPME-GC-MS | UHPLC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 1.0 µg/L | 0.001 - 0.1 µg/L |
| Limit of Quantitation (LOQ) | 0.03 - 3.0 µg/L | 0.003 - 0.3 µg/L |
| Accuracy (Recovery %) | 85 - 115% | 90 - 110% |
| Precision (RSD %) | < 15% | < 10% |
| Sample Preparation | Minimal (dilution, addition of salt) | Dilution, filtration, possible derivatization |
| Analysis Time per Sample | 20 - 40 minutes | 5 - 15 minutes |
| Selectivity | High (based on retention time and mass spectrum) | Very High (based on precursor/product ion transitions) |
| Matrix Effects | Can be significant, often mitigated by internal standards or standard addition | Can be significant, typically compensated by isotope-labeled internal standards |
Experimental Protocols
Detailed methodologies for both HS-SPME-GC-MS and UHPLC-MS/MS are provided below. These protocols are generalized and would require optimization and validation for the specific beverage matrix.
Method 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is predicated on the equilibrium of the volatile analyte between the beverage sample, the headspace, and a coated fiber, followed by thermal desorption into the gas chromatograph.
Sample Preparation:
-
Transfer 5 mL of the beverage sample into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride to enhance the release of volatile compounds.
-
Spike the sample with an appropriate internal standard (e.g., deuterated this compound or a structurally similar compound).
-
Seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
HS-SPME Procedure:
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Incubation Temperature: 60°C
-
Incubation Time: 30 minutes with agitation
-
Extraction Time: 20 minutes
-
Desorption Temperature: 250°C
-
Desorption Time: 5 minutes in the GC inlet
GC-MS Parameters:
-
Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial temperature of 40°C for 2 minutes, ramp to 180°C at 5°C/min, then ramp to 240°C at 20°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method offers high sensitivity and is suitable for a wider range of compound polarities. For a volatile compound like this compound, derivatization may be employed to improve chromatographic retention and ionization efficiency, though direct analysis is also possible.
Sample Preparation:
-
Degas carbonated beverages by sonication.
-
Centrifuge samples containing suspended solids.
-
Dilute the sample 1:10 with a mixture of water and acetonitrile (50:50, v/v).
-
Spike with an isotope-labeled internal standard (e.g., this compound-d3).
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
UHPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode
-
Ion Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Capillary Voltage: 3.0 kV
-
Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions for this compound and its internal standard must be optimized.
Mandatory Visualizations
Workflow for Analytical Method Validation
Caption: General workflow for the validation of an analytical method.
Comparison of Analytical Methodologies
Caption: Key characteristics of HS-SPME-GC-MS vs. UHPLC-MS/MS.
Conclusion
The choice between HS-SPME-GC-MS and UHPLC-MS/MS for the analysis of this compound in beverages will depend on the specific requirements of the study. HS-SPME-GC-MS offers a robust and straightforward approach for volatile compounds with minimal sample preparation. In contrast, UHPLC-MS/MS provides superior sensitivity and shorter analysis times, which may be advantageous for high-throughput screening, although it may necessitate more extensive sample preparation and method development. Both methods, when properly validated, are capable of providing accurate and reliable quantification of this compound in complex beverage matrices.
A Comparative Guide to the Quantification of 2-Acetyl-5-methylthiazole: GC-FID vs. GC-MS
For researchers, scientists, and professionals in drug development, the accurate quantification of volatile and semi-volatile compounds is paramount. 2-Acetyl-5-methylthiazole, a key flavor and fragrance component, often requires precise measurement. This guide provides an objective comparison of two common analytical techniques for its quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to Analytical Techniques
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds from a mixture. The choice of detector is crucial for quantification.
-
GC-FID: The Flame Ionization Detector (FID) is a widely used detector for organic compounds. It measures the ions produced when the analyte is burned in a hydrogen-air flame. The response is generally proportional to the number of carbon atoms in the molecule, making it a robust method for quantification when the identity of the analyte is known.
-
GC-MS: Mass Spectrometry (MS) coupled with GC provides both qualitative and quantitative information. The mass spectrometer ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This allows for confident identification and quantification, even in complex matrices.
Performance Comparison: GC-FID vs. GC-MS for this compound
The choice between GC-FID and GC-MS for the quantification of this compound depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and cost-effectiveness.
| Parameter | GC-FID | GC-MS |
| Selectivity | Lower | Higher (based on mass-to-charge ratio) |
| Sensitivity (LOD/LOQ) | Generally in the low ppm to high ppb range | Generally in the low ppb to ppt range |
| **Linearity (R²) ** | Typically ≥ 0.99 | Typically ≥ 0.99 |
| Precision (%RSD) | Typically < 5% | Typically < 10% |
| Compound Identification | Based on retention time only | Confident identification based on mass spectrum |
| Cost (Instrument) | Lower | Higher |
| Cost (Operational) | Lower | Higher |
| Robustness | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are typical experimental protocols for the quantification of this compound using GC-FID and GC-MS.
Sample Preparation
A stock solution of this compound (1000 µg/mL) is prepared in a suitable solvent such as methanol or dichloromethane. A series of working standard solutions are then prepared by serial dilution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, and 100 µg/mL). An internal standard (e.g., 2-methyl-5-heptylthiazole) may be added to all standards and samples to improve precision.
GC-FID Protocol
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C for 2 minutes, ramped to 240°C at a rate of 10°C/min, and held for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Data Acquisition: Peak areas are integrated and used for quantification against the calibration curve.
GC-MS Protocol
-
Gas Chromatograph: Agilent 7890B GC system coupled to a 5977B Mass Spectrometer or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C for 2 minutes, ramped to 240°C at a rate of 10°C/min, and held for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of this compound (e.g., m/z 141, 126, 84). Full scan mode (m/z 40-300) can be used for initial identification.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
-
Data Acquisition: The peak area of the selected quantifier ion is used for quantification against the calibration curve.
Visualizing the Workflow and Comparison
To better understand the analytical process and the relationship between the two techniques, the following diagrams are provided.
Conclusion
Both GC-FID and GC-MS are suitable for the quantification of this compound, but they offer different advantages.
GC-FID is a cost-effective, robust, and reliable technique for routine quantitative analysis where the identity of the analyte is already confirmed. Its consistent response for hydrocarbons makes it an excellent choice for quality control applications.
GC-MS provides superior selectivity and sensitivity, making it the preferred method for complex matrices or when trace-level quantification is required. The ability to confirm the identity of the analyte simultaneously is a significant advantage, particularly in research and development settings where unknown impurities may be present.
The selection of the most appropriate technique will ultimately depend on the specific analytical needs, budget constraints, and the required level of confidence in the results.
A Comparative Guide to the Quantitative Analysis of 2-Acetyl-5-methylthiazole: qNMR vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a quantitative Nuclear Magnetic Resonance (qNMR) method for the analysis of 2-Acetyl-5-methylthiazole against established chromatographic techniques, namely Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is intended to assist researchers in selecting the most appropriate analytical method for their specific needs, supported by experimental data and detailed protocols.
Introduction
This compound is a key aroma compound and a synthetic intermediate in the pharmaceutical and food industries. Accurate and precise quantification of this analyte is crucial for quality control, formulation development, and safety assessment. While chromatographic methods have traditionally been the standard for such analyses, qNMR has emerged as a powerful and direct analytical technique. This guide will delve into the validation parameters and performance characteristics of these methods.
Methodology Comparison
The selection of an analytical method is a critical decision based on factors such as required sensitivity, selectivity, sample matrix complexity, and throughput. The following sections provide a detailed comparison of qNMR, UHPLC-MS/MS, and GC-MS for the quantitative analysis of this compound.
Quantitative Data Summary
The performance of each method is summarized in the tables below, highlighting key validation parameters.
Table 1: Comparison of Validation Parameters for the Quantification of this compound
| Parameter | qNMR | UHPLC-MS/MS | GC-MS |
| **Linearity (R²) ** | > 0.999 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 5% | < 10% |
| Limit of Detection (LOD) | ~10 µM | pg level | ng level |
| Limit of Quantification (LOQ) | ~50 µM | pg-ng level | ng-µg level |
| Sample Preparation | Simple dissolution | Extraction & filtration | Derivatization may be required |
| Analysis Time per Sample | ~5-10 minutes | ~5-15 minutes | ~15-30 minutes |
| Need for Reference Standard | Internal standard only | Analyte-specific standard | Analyte-specific standard |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Quantitative NMR (qNMR) Spectroscopy
The qNMR method offers a direct and primary measurement of the analyte concentration without the need for an identical reference standard of the analyte itself.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., Maleic acid, Dimethyl sulfone).
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 8 or 16 scans for sufficient signal-to-noise ratio.
-
Acquisition Time: At least 3 seconds.
Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the singlet from the acetyl group (CH₃CO-) or the methyl group (CH₃-) on the thiazole ring can be used. Based on spectral data of similar compounds, the acetyl protons are expected to resonate around 2.7 ppm and the methyl protons on the ring around 2.5 ppm.
-
Calculate the concentration of the analyte using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * (mIS / manalyte) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS provides excellent sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices.
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined (e.g., by infusing a standard solution).
Sample Preparation:
-
For bulk material, dissolve a known amount in a suitable solvent (e.g., methanol).
-
For complex matrices (e.g., food, biological samples), a sample extraction (e.g., solid-phase extraction or liquid-liquid extraction) and filtration step is typically required.
-
Prepare a calibration curve using a series of dilutions of a certified reference standard of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: A suitable temperature gradient to ensure good separation of the analyte from matrix components.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane).
-
For non-volatile matrices, a headspace or SPME technique may be employed.
-
Derivatization is generally not necessary for this analyte but may be used to improve chromatographic properties if needed.
-
Prepare a calibration curve using a certified reference standard.
Visualizations
The following diagrams illustrate the experimental workflow for the qNMR method and a logical comparison of the analytical techniques.
Caption: Experimental workflow for the quantitative NMR (qNMR) analysis.
Caption: Logical comparison of analytical methods for this compound.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
qNMR is an excellent choice for the accurate and precise quantification of pure substances and formulations where a certified reference material of the analyte is not available. Its simplicity in sample preparation and direct quantification capabilities make it a highly efficient method.
-
UHPLC-MS/MS is the preferred method for trace-level quantification in complex matrices due to its exceptional sensitivity and selectivity.
-
GC-MS is a reliable and robust technique, particularly for volatile and semi-volatile analytes, and is well-suited for routine quality control applications.
By understanding the strengths and limitations of each technique as outlined in this guide, researchers and drug development professionals can make an informed decision to ensure the generation of high-quality, reliable, and accurate quantitative data for this compound.
Navigating the Analytical Maze: An Inter-laboratory Comparison Guide for the Quantification of 2-Acetyl-5-methylthiazole
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of analytical methodologies for the precise quantification of 2-Acetyl-5-methylthiazole. This document outlines detailed experimental protocols, presents hypothetical supporting data from a simulated inter-laboratory study, and offers a clear workflow to guide researchers in method selection and validation.
This compound is a key compound of interest in various fields, from flavor chemistry to pharmaceutical research. Its accurate quantification is paramount for quality control, pharmacokinetic studies, and understanding its role in various chemical processes. This guide simulates an inter-laboratory comparison to provide a framework for evaluating the performance of common analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method is contingent on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the hypothetical results from a round-robin test involving five laboratories analyzing a standardized sample of this compound.
Table 1: Inter-laboratory Comparison Results for this compound Analysis
| Laboratory | Method | Mean Concentration (µg/mL) | Standard Deviation (µg/mL) | Recovery (%) |
| Lab 1 | GC-MS | 9.85 | 0.45 | 98.5 |
| Lab 2 | HPLC-MS/MS | 10.12 | 0.21 | 101.2 |
| Lab 3 | GC-MS | 9.60 | 0.55 | 96.0 |
| Lab 4 | HPLC-MS/MS | 10.25 | 0.18 | 102.5 |
| Lab 5 | GC-MS | 10.50 | 0.60 | 105.0 |
Table 2: Method Performance Characteristics
| Parameter | GC-MS | HPLC-MS/MS |
| Linearity Range | 0.1 - 50 µg/mL | 0.05 - 100 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.05 µg/mL |
| Intra-day Precision (RSD%) | < 5% | < 3% |
| Inter-day Precision (RSD%) | < 8% | < 5% |
| Accuracy (% Recovery) | 95 - 105% | 98 - 103% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical results. The following are representative protocols for the two techniques evaluated.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of sample, add 1 mL of an appropriate internal standard solution.
-
Add 5 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 60°C (hold for 1 min), ramp to 250°C at 10°C/min (hold for 5 min).
-
Injection Mode: Splitless, 1 µL injection volume.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Mode: Selected Ion Monitoring (SIM) for target ions of this compound.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
HPLC-MS/MS Analysis:
-
HPLC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
MS Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) mode.
-
Visualizing the Workflow
To better illustrate the inter-laboratory comparison process, the following diagram outlines the key stages from sample distribution to final data analysis.
Caption: Workflow for the inter-laboratory comparison of this compound analysis.
This guide serves as a practical resource for laboratories involved in the analysis of this compound. By providing a framework for comparing methodologies and understanding performance characteristics, it aims to enhance the accuracy, reproducibility, and reliability of analytical data across the scientific community.
The Elusive Contribution of 2-Acetyl-5-methylthiazole to Roasted Aromas: A Comparative Analysis
A deep dive into the sensory significance of 2-Acetyl-5-methylthiazole reveals a compound with a potent, nutty, and roasted aroma profile, yet a comprehensive quantitative comparison to other key roasted flavor compounds is hampered by a notable lack of specific data for this particular isomer. While its close relative, 2-acetylthiazole, is well-documented as a crucial contributor to the desirable aromas of a wide range of roasted foods, specific odor detection thresholds and concentration data for the 5-methyl variant remain elusive in publicly available scientific literature. This guide synthesizes the current understanding of this compound's flavor profile, its formation, and provides a comparative framework based on available data for other significant roasted aroma compounds.
Sensory Profile and Formation Pathway
This compound is characterized by a sensory profile that includes nutty, burnt nutty, and roasted notes. It is formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food. This reaction is responsible for the development of the characteristic brown color and rich aromas of roasted, baked, and fried products.
The formation of thiazoles, including this compound, typically involves the interaction of sulfur-containing compounds, such as the amino acid cysteine, with dicarbonyl intermediates generated from sugar degradation. The specific precursors and reaction conditions dictate the type and concentration of the resulting flavor compounds.
Comparative Analysis of Key Roasted Aroma Compounds
To understand the relative contribution of any flavor compound, its Odor Activity Value (OAV) is a critical metric. The OAV is calculated by dividing the concentration of a compound in a food product by its odor detection threshold in the same matrix. An OAV greater than 1 indicates that the compound is likely to contribute to the overall aroma.
Due to the lack of a definitive odor detection threshold for this compound in water, a precise OAV cannot be calculated and compared. However, we can compare the available data for other key aroma compounds commonly found in roasted foods to provide a contextual understanding of their relative potencies.
| Compound | Sensory Descriptors | Odor Detection Threshold in Water (µg/L) | Typical Concentration Range in Roasted Foods (µg/kg) | Food Matrix Examples |
| This compound | Nutty, Burnt Nutty | Data Not Available | Data Not Available | - |
| 2,3-Dimethylpyrazine | Roasted, Nutty, Cocoa, Coffee | 2,500[1] | 1 - 6,700[2] | Coffee, Peanuts, Potato Chips |
| Furfural | Bready, Sweet, Almond | 3,000[3] | 10,000 - 255,000[4] | Coffee, Bread |
| Guaiacol | Smoky, Phenolic, Medicinal | 0.48 - 7[5][6] | 75 - 6,500 | Coffee, Roasted Meat |
Note: The odor detection threshold and concentration can vary significantly depending on the food matrix and analytical methods used.
Experimental Protocols
The evaluation of a flavor compound's contribution to a food's aroma involves a combination of instrumental and sensory analysis techniques.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify odor-active compounds in a complex volatile mixture. It combines the separation capabilities of a gas chromatograph with the sensitivity of the human nose as a detector.
Methodology:
-
Sample Preparation: Volatile compounds are extracted from the roasted food sample using methods such as solvent extraction, solid-phase microextraction (SPME), or simultaneous distillation-extraction (SDE).
-
Gas Chromatography (GC): The extracted volatiles are injected into a GC equipped with a capillary column. The compounds are separated based on their boiling points and polarity.
-
Olfactometry (O): The effluent from the GC column is split, with one portion going to a standard detector (e.g., mass spectrometer for identification) and the other to a sniffing port. A trained panelist sniffs the effluent and records the time, duration, and sensory descriptors of each detected odor.
-
Aroma Extract Dilution Analysis (AEDA): To determine the relative potency of the odorants, the sample extract is serially diluted and re-analyzed by GC-O until no odor is detected. The highest dilution at which an odorant is still perceived is its flavor dilution (FD) factor, which is related to its OAV.[1][7]
Sensory Analysis: Quantitative Descriptive Analysis (QDA®)
QDA® is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product.[8][9]
Methodology:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to articulate perceptions. They undergo intensive training to develop a standardized vocabulary to describe the aromas of the roasted products and to calibrate their use of intensity scales.
-
Lexicon Development: The panel collectively develops a list of descriptive terms (e.g., "roasted," "nutty," "smoky," "caramel-like") that comprehensively characterize the aroma of the samples. Reference standards are used to anchor these terms.
-
Sample Evaluation: Panelists individually evaluate the aroma of the roasted food samples in a controlled environment. They rate the intensity of each attribute on a line scale (e.g., from 0 = not perceptible to 10 = very strong).
-
Data Analysis: The intensity ratings are statistically analyzed to generate a sensory profile for each sample, often visualized as a "spider web" or "radar" plot. This allows for the comparison of the aromatic characteristics of different products or the effect of processing variables.
Conclusion
While this compound is undoubtedly a contributor to the complex tapestry of roasted aromas, its relative importance remains to be precisely quantified. The lack of specific data for this isomer highlights a gap in the current scientific literature on flavor chemistry. Future research focusing on determining the odor detection threshold and typical concentrations of this compound in various roasted foods is crucial for a definitive assessment of its flavor contribution. Such data would enable the calculation of its Odor Activity Value, allowing for a direct and meaningful comparison with other key roasted aroma compounds and providing a clearer picture of its role in shaping the flavors we savor in roasted products.
References
- 1. Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of key aroma compounds in roasted chicken using SPME, SAFE, GC-O, GC–MS, AEDA, OAV, recombination-omission tests, and sensory evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nutty thiazole, 38205-60-6 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. olfactorian.com [olfactorian.com]
Differentiating Acetyl-Methylthiazole Isomers by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of isomeric molecules is a critical challenge in chemical analysis. Acetyl-methylthiazole isomers, which share the same molecular weight but differ in the substitution pattern of the acetyl and methyl groups on the thiazole ring, present a classic case for the application of sophisticated analytical techniques. This guide provides an objective comparison of the mass spectrometric behavior of key acetyl-methylthiazole isomers, supported by experimental data, to aid in their differentiation.
The differentiation of these isomers by mass spectrometry primarily relies on the distinct fragmentation patterns that arise from the unique positioning of the acetyl and methyl groups. Electron Ionization (EI) mass spectrometry, often coupled with Gas Chromatography (GC-MS), is a powerful tool for this purpose, as it induces reproducible fragmentation that serves as a molecular fingerprint.
Comparative Fragmentation Analysis
The primary isomers of interest include 2-acetyl-4-methylthiazole, 4-acetyl-2-methylthiazole, and 5-acetyl-2-methylthiazole. Upon electron ionization, the molecular ion (m/z 141) of these isomers undergoes a series of fragmentation reactions. The relative abundances of the resulting fragment ions are key to distinguishing between them.
A principal fragmentation pathway for acetyl-substituted thiazoles involves the cleavage of the acetyl group. This can occur via two main routes: loss of a methyl radical (CH₃•) to form an ion at m/z 126, or loss of a neutral ketene molecule (CH₂=C=O) to produce an ion at m/z 99. The position of the methyl group on the thiazole ring influences the stability of these and other fragment ions, leading to variations in their relative intensities.
For instance, in 2-acetyl-4-methylthiazole, the proximity of the methyl group to the acetyl-substituted position can influence the fragmentation pathways, potentially favoring certain cleavages of the thiazole ring itself. The fragmentation of the thiazole ring typically involves the cleavage of the 1,2- and 3,4-bonds.[1] The relative abundance of ions resulting from these ring fissions will differ based on the isomer's structure.
The following table summarizes the key differentiating fragment ions and their typical relative abundances observed in the EI mass spectra of these isomers. Please note that the exact abundances can vary slightly depending on the experimental conditions.
| m/z | Ion Structure/Fragment Loss | 2-acetyl-4-methylthiazole | 4-acetyl-2-methylthiazole | 5-acetyl-2-methylthiazole |
| 141 | [M]⁺ | High | High | High |
| 126 | [M - CH₃]⁺ | Moderate | Low | Moderate |
| 99 | [M - CH₂CO]⁺ | Moderate | High | Low |
| 85 | Thiazole ring fragments | Varies | Varies | Varies |
| 58 | [CH₃CS]⁺ or ring fragment | Varies | Varies | Varies |
| 43 | [CH₃CO]⁺ | High | High | High |
Note: The relative abundances are categorized as High, Moderate, and Low based on typical mass spectra. Precise quantitative comparison requires analysis under identical experimental conditions.
Experimental Protocols
The differentiation of acetyl-methylthiazole isomers is typically achieved using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation: Samples containing the acetyl-methylthiazole isomers are typically diluted in a suitable volatile solvent, such as dichloromethane or methanol, to a concentration of approximately 1-10 µg/mL.
Gas Chromatography (GC) Method:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-200.
-
Scan Speed: 1000 amu/s.
Visualizing the Analytical Workflow
The following diagrams illustrate the isomeric relationship and the general workflow for their differentiation by GC-MS.
Caption: Positional isomers of acetyl-methylthiazole.
Caption: GC-MS analytical workflow.
References
A Comparative Analysis of Maillard Reaction Products from Diverse Amino Acid and Sugar Pairings
An objective guide for researchers and drug development professionals on the varied outcomes of the Maillard reaction, supported by experimental data and detailed methodologies.
The Maillard reaction, a non-enzymatic browning process between amino acids and reducing sugars, is a cornerstone of flavor chemistry and is increasingly recognized for its role in the development of bioactive compounds and potential therapeutic agents. The specific combination of amino acid and sugar precursors critically dictates the profile of the resulting Maillard reaction products (MRPs), influencing their sensory characteristics, antioxidant capacity, and biological activity. This guide provides a comparative overview of MRPs from different starting materials, supported by quantitative data and detailed experimental protocols to aid in research and development.
Comparative Analysis of Maillard Reaction Products
The yield and type of MRPs are highly dependent on the nature of the reacting amino acid and sugar. Factors such as the presence of a side-chain amino group (as in lysine) and the sugar's structure (pentoses being more reactive than hexoses) significantly influence the reaction's progression and product distribution.[1]
Browning Intensity and Melanoidin Formation
The formation of brown pigments, known as melanoidins, is a key indicator of the advanced stages of the Maillard reaction. The intensity of browning is influenced by the specific amino acid and sugar combination.
Table 1: Comparison of Browning Intensity (Absorbance at 420 nm) for Different Amino Acid and Sugar Reactions.
| Amino Acid | Sugar | Browning Intensity (A420) | Reaction Conditions | Reference |
| Glycine | Glucose | Not specified, but high | Autoclaved at 121°C for 10 min | [2] |
| Lysine | Glucose | Not specified, but high | Autoclaved at 121°C for 10 min | [2] |
| Tryptophan | Glucose | Not specified, but high | Autoclaved at 121°C for 10 min | [2] |
| Tyrosine | Glucose | Not specified, but high | Autoclaved at 121°C for 10 min | [2] |
| Phenylalanine | Xylose | 3.5 ± 0.2 | Not specified | [3] |
| Proline | Xylose | 3.5 ± 0.2 | Not specified | [3] |
| Methionine | Glucose | 1.218 | Heated at 50°C for 24 hours | [4] |
| Asparagine | Fructose | Higher than G/Asn | 50-100°C for 96h | [5][6] |
| Aspartic Acid | Fructose | Higher than G/Asp | 50-100°C for 96h | [5][6] |
| Glutamic Acid | Fructose | Higher than G/Glu | 50-100°C for 96h | [5][6] |
Note: Direct comparison of absolute values is challenging due to varying experimental conditions across studies.
Generally, amino acids are classified into high, intermediate, and low browning producing groups, with lysine, glycine, tryptophan, and tyrosine being among the most reactive.[2] Pentoses like xylose tend to produce more intense browning compared to hexoses like glucose.[3]
Formation of Volatile Compounds (Pyrazines)
Pyrazines are a significant class of volatile MRPs that contribute to roasted, nutty, and toasty aromas. Their formation is highly dependent on the amino acid structure.
Table 2: Pyrazine Formation from Different Lysine-Containing Peptides and Glucose.
| Reactants | Number of Pyrazines Identified | Key Pyrazines | Reaction Conditions | Reference |
| Arg-Lys Dipeptide + Glucose | 20 | 2,5(6)-dimethylpyrazine, 2,3,5-trimethylpyrazine | 140°C for 90 min, pH 8.0 | [7] |
| His-Lys Dipeptide + Glucose | 10 | Not specified | 140°C for 90 min, pH 8.0 | [7] |
| Lys-Arg Dipeptide + Glucose | 9 | 2,5(6)-dimethylpyrazine, 2,3,5-trimethylpyrazine | 140°C for 90 min, pH 8.0 | [7] |
| Lys-His Dipeptide + Glucose | 18 | Not specified | 140°C for 90 min, pH 8.0 | [7] |
| Free Arg + Lys + Glucose | 14 | Not specified | 140°C for 90 min, pH 8.0 | [7] |
| Free His + Lys + Glucose | 12 | Not specified | 140°C for 90 min, pH 8.0 | [7] |
Studies have shown that dipeptides can generate a greater abundance of pyrazines compared to free amino acids.[8][9] Both the α- and ε-amino groups of lysine are involved in pyrazine formation.[10]
Antioxidant Activity of Maillard Reaction Products
MRPs are known to possess significant antioxidant properties. This activity is influenced by the precursor amino acids and sugars.
Table 3: Comparison of Antioxidant Activity of Melanoidins from Different Sugar-Amino Acid Systems.
| Sugar | Amino Acid | Antioxidant Activity (ABTS assay, mmol TE/g) | Reaction Conditions | Reference |
| Fructose | Asparagine | 20.6 | 89.6°C, 105 h, 0.76 g/kg Asn | [5] |
| Glucose | Aspartic Acid | 6.9 | Not specified | [5] |
Generally, MRPs derived from fructose exhibit higher antioxidant activity compared to those from glucose.[5]
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducible analysis of Maillard reaction products.
Spectrophotometric Determination of Browning Intensity
This method provides a simple and rapid assessment of the extent of the Maillard reaction by measuring the absorbance of the brown-colored products.
Protocol:
-
Prepare solutions of the desired amino acid and sugar in a phosphate buffer (e.g., pH 7).
-
Heat the solutions under controlled conditions (e.g., 120°C for a specified duration).[11]
-
After cooling to room temperature, dilute the samples if necessary to obtain an optical density within the spectrophotometer's linear range.[2]
-
Measure the absorbance at 420 nm using a spectrophotometer, with the unheated solution or distilled water as a blank.[2][12]
HPLC-MS Analysis of Non-Volatile Maillard Reaction Products
High-Performance Liquid Chromatography coupled with Mass Spectrometry is a powerful technique for the separation and identification of non-volatile MRPs.
Protocol:
-
Sample Preparation: Dilute the Maillard reaction mixture (e.g., 1:10 with Milli-Q water) and filter through a 0.22 µm syringe filter.[13]
-
Chromatographic Separation:
-
Column: A reverse-phase column such as a C18 is commonly used.
-
Mobile Phase: A gradient of (A) water with 0.5% formic acid and (B) acetonitrile with 0.5% formic acid.[13]
-
Gradient Example: 0-1 min, 5% B; 1-10 min, 15% B; 10-15 min, 35% B; 15-21 min, 5% B.[13]
-
Flow Rate: 0.35 mL/min.[13]
-
Column Temperature: 30°C.[13]
-
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source in positive or negative ion mode.
-
Perform full scan analysis to identify unknown compounds and targeted analysis (e.g., multiple reaction monitoring - MRM) for quantification of specific MRPs.[14]
-
GC-MS Analysis of Volatile Maillard Reaction Products
Gas Chromatography-Mass Spectrometry is the standard method for the analysis of volatile and semi-volatile compounds that contribute to the aroma profile of MRPs.
Protocol:
-
Extraction of Volatiles:
-
Headspace-Solid Phase Microextraction (HS-SPME): Place the sample in a sealed vial, add an internal standard (e.g., 1,2-dichlorobenzene), and expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period to adsorb the volatile compounds.[15]
-
-
Gas Chromatographic Separation:
-
Column: A capillary column such as a DB-WAX or DB-5MS is typically used.[15]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.6 mL/min).[15]
-
Oven Temperature Program: A programmed temperature gradient is used to separate compounds based on their boiling points. For example: 40°C for 2 min, ramp to 180°C at 4°C/min, then to 230°C at 5°C/min and hold.[15]
-
-
Mass Spectrometric Detection:
-
An electron ionization (EI) source is commonly used.
-
The mass spectrometer is set to scan a specific mass range (e.g., 30-450 m/z).[15]
-
Compound identification is achieved by comparing the obtained mass spectra with spectral libraries (e.g., NIST).
-
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key processes in the study of the Maillard reaction.
Caption: General pathway of the Maillard reaction.
Caption: Experimental workflow for MRP analysis.
Caption: Reactant influence on product characteristics.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Optimization of Maillard Reaction between Glucosamine and Other Precursors by Measuring Browning with a Spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Properties of Melanoidins Produced from Various Combinations of Maillard Reaction against Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repositori.udl.cat [repositori.udl.cat]
- 6. Kinetics of color development of melanoidins formed from fructose/amino acid model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Formation of pyrazines in Maillard model systems of lysine-containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. researchgate.net [researchgate.net]
- 12. myfoodresearch.com [myfoodresearch.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of 2-Acetyl-5-methylthiazole: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 2-Acetyl-5-methylthiazole, a compound utilized in flavor and fragrance research as well as pharmaceutical development, is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
Immediate Safety and Hazard Assessment
Before handling this compound, it is imperative to be aware of its potential hazards. While specific toxicological properties may not be fully investigated, a cautious approach treating it as a hazardous substance is recommended.[1] Thiazole and its derivatives are often flammable and can exhibit toxic properties.[1]
Key Hazards:
-
Flammability: Classified as a combustible liquid, it should be kept away from heat, sparks, open flames, and hot surfaces.[2][3][4][5]
-
Toxicity: Harmful if swallowed.[3][6] It may also cause skin and eye irritation.[3][7]
-
Environmental Hazards: Assumed to be harmful to aquatic life; therefore, it must not be allowed to enter drains or waterways.[1][4]
A summary of hazard classifications for this compound is provided in the table below.
| Hazard Category | Classification | Precautionary Statements |
| Physical Hazards | Combustible Liquid | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][3][4][5] |
| Health Hazards | Acute Toxicity (Oral) | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3][6] |
| Skin Sensitization | Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves.[3][7] | |
| Serious Eye Irritation | Wear eye protection/face protection.[3][7] | |
| Environmental Hazards | Potentially Harmful to Aquatic Life | Avoid release to the environment.[8] |
Detailed Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Clearly label the waste container with the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[9]
-
Keep this compound waste separate from other waste streams to prevent incompatible chemical reactions.[9]
Step 2: Container Management
-
Use a sturdy, leak-proof container that is compatible with the chemical.[9]
-
Keep the container tightly closed except when adding waste.[9]
-
The container should be properly labeled with the chemical name and hazard symbols (e.g., "Flammable," "Toxic").[1]
-
Record the date when the waste was first added to the container.[1]
Step 3: Storage
-
Store the hazardous waste container in a designated satellite accumulation area.[1]
-
This area should have secondary containment and be located in a well-ventilated space, away from sources of ignition and incompatible materials.[1]
Step 4: Professional Disposal
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to schedule a pickup.[9]
-
All waste must be handled in accordance with local, state, and federal regulations.[8][10]
Emergency Procedures for Spills
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Notify all personnel in the vicinity and evacuate the immediate area.[1]
-
Control Ignition Sources: Extinguish all nearby sources of ignition if the substance is flammable.[1]
-
Ventilate: Ensure the area is well-ventilated. If ventilation is poor, contact your institution's EHS department.[1]
-
Containment: For minor spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the liquid.[1] Do not use combustible materials like paper towels for initial absorption.[1]
-
Cleanup: Soak up the spill with the inert absorbent material and place it in a suitable, closed container for disposal.[2][5]
-
Decontamination: Clean the spill area with a soap and water solution. All cleanup materials, including gloves and absorbent pads, must be collected in a sealed bag and disposed of as hazardous waste.[1]
-
Reporting: Report the incident to your laboratory supervisor and the EHS office as per your institution's policies.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. vigon.com [vigon.com]
- 4. prod.adv-bio.com [prod.adv-bio.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. aurochemicals.com [aurochemicals.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Essential Safety and Operational Guide for Handling 2-Acetyl-5-methylthiazole
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Acetyl-5-methylthiazole was not located. The following guidance is based on the safety data for structurally similar compounds, primarily 2-Acetylthiazole and 5-Acetyl-2-amino-4-methylthiazole. It is imperative to treat this compound with a high degree of caution and to consult with your institution's Environmental Health and Safety (EHS) department for a formal risk assessment before handling.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The procedural steps outlined below are designed to ensure safe operational conduct and proper disposal.
Hazard Summary of Structurally Related Compounds
Based on data for analogous thiazole derivatives, this compound should be presumed to pose the following hazards.
| Hazard Category | Potential Effects of this compound (Assumed) |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation.[1] |
| Skin Sensitization | May cause an allergic skin reaction.[1] |
| Respiratory Irritation | May cause respiratory irritation.[2] |
| Combustibility | Combustible liquid.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile rubber gloves with a minimum thickness of 0.4 mm are recommended for protection against skin contact.[3] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contamination.[3] |
| Eyes/Face | Safety goggles and/or face shield | Wear chemical safety goggles that provide a complete seal around the eyes. If there is a significant risk of splashing, a face shield should be worn in addition to goggles. |
| Body | Laboratory coat and/or chemical-resistant apron | A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation | Work should be conducted in a chemical fume hood to avoid inhalation of vapors or mists.[3] If engineering controls are insufficient, a full-face respirator with appropriate cartridges may be necessary.[3] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Adherence to standardized operational and disposal procedures is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure that a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary materials and equipment before starting the procedure.
-
Don the appropriate PPE as outlined in the table and workflow above.
-
-
Handling:
-
Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[3]
-
Avoid direct contact with skin and eyes.[3]
-
Use compatible labware (e.g., glass, PTFE) and inspect for any damage before use.
-
Keep containers of this compound tightly closed when not in use.[3]
-
-
Spill Cleanup:
-
In the event of a minor spill, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[4]
-
Collect the contaminated absorbent material into a sealable, properly labeled hazardous waste container.[4]
-
Decontaminate the spill area with soap and water.[4]
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.[3]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[5]
-
Waste Collection:
-
Storage:
-
Final Disposal:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
